molecular formula C15H12N2O B3066678 2-Amino-4-hydroxy-3-phenylquinoline CAS No. 860231-87-4

2-Amino-4-hydroxy-3-phenylquinoline

Cat. No.: B3066678
CAS No.: 860231-87-4
M. Wt: 236.27 g/mol
InChI Key: JAPQDMDFZREIHO-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-3-phenylquinoline is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-hydroxy-3-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxy-3-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15-13(10-6-2-1-3-7-10)14(18)11-8-4-5-9-12(11)17-15/h1-9H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPQDMDFZREIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539287
Record name 2-Amino-3-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860231-87-4
Record name 2-Amino-3-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 2-Amino-4-Hydroxy-3-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4-hydroxy-3-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyridine ring system (quinoline) decorated with three critical pharmacophores: a primary amine at position 2, a hydroxyl (or tautomeric keto) group at position 4, and a hydrophobic phenyl ring at position 3.

This specific substitution pattern confers unique electronic and steric properties that distinguish it from the more common 4-aminoquinoline antimalarials (e.g., chloroquine). Recent pharmacological evaluations have positioned these derivatives as potent multi-target agents , with primary activities observed in EGFR kinase inhibition (Anticancer) and microbial DNA gyrase interference (Antimicrobial) .

This guide synthesizes the chemical architecture, therapeutic mechanisms, and experimental protocols necessary for the development of this scaffold.

Part 1: Chemical Architecture & SAR Analysis

Tautomerism and Stability

The "4-hydroxy" nomenclature often masks the dominant tautomeric form. In solution, 2-amino-4-hydroxy-3-phenylquinoline exists in equilibrium with its 4-quinolone (4-oxo) form. This tautomerism is critical for receptor binding, as the carbonyl oxygen often serves as a hydrogen bond acceptor in kinase active sites.

  • Donor: 2-Amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Acceptor: Carbonyl oxygen (in 4-oxo form) or Hydroxyl oxygen.

  • Hydrophobic Core: The 3-phenyl ring provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Structure-Activity Relationship (SAR)

Optimization of the 3-phenyl and 2-amino moieties drives specificity:

PositionModificationBiological Effect
C-2 (

)
AlkylationGenerally reduces activity; free amine is crucial for H-bonding (e.g., with Met793 in EGFR).
C-3 (Phenyl)

-Cl /

-F
Increases lipophilicity and metabolic stability; enhances cytotoxicity against MCF-7 cells.
C-3 (Phenyl)

-substitution
Steric clash often reduces potency; para-substitution is preferred.
C-4 (OH/Oxo)

-alkylation
Locks the structure in enol form; typically abolishes activity, confirming the need for the H-bond donor/acceptor pair of the tautomer.
C-6/7 (Benzo) Electron-withdrawing (

)
Enhances antimicrobial potency by altering the pKa of the ring nitrogen.

Part 2: Therapeutic Applications & Mechanisms[3]

Anticancer Activity: EGFR Inhibition

The most significant translational potential of 2-amino-4-hydroxy-3-phenylquinoline derivatives lies in the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The quinoline nitrogen and the 2-amino group form a "pincer-like" hydrogen bonding network with the hinge region of the kinase domain. The 3-phenyl group occupies the hydrophobic back-pocket (selectivity gate), mimicking the interactions of established inhibitors like Gefitinib.

Pathway Visualization (EGFR Signaling)

The following diagram illustrates the downstream blockade of the RAS-RAF-MEK-ERK pathway induced by these derivatives.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS (GTPase) EGFR->RAS Phosphorylation Ligand EGF Ligand Ligand->EGFR Activation Inhibitor 2-Amino-4-OH-3-Ph-Quinoline Inhibitor->EGFR Competitive Inhibition (ATP Binding Site) RAF RAF (Kinase) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Nucleus: Gene Transcription (Proliferation/Survival) ERK->Transcription Translocation

Caption: Blockade of EGFR-mediated proliferation by competitive binding of 2-amino-4-hydroxy-3-phenylquinoline at the ATP site.

Antimicrobial Activity: DNA Gyrase Interference

Derivatives bearing electron-withdrawing groups (e.g., 6-chloro, 3-(4-chlorophenyl)) exhibit bactericidal activity against Gram-positive pathogens (S. aureus, B. subtilis).

Mechanism: Similar to fluoroquinolones, these compounds intercalate into bacterial DNA and inhibit DNA Gyrase (Topoisomerase II) . The 3-phenyl group enhances permeability through the bacterial cell wall, while the 4-hydroxy/oxo motif chelates the magnesium ions required for the enzyme-DNA complex.

Part 3: Experimental Protocols

Synthesis of 2-Amino-4-hydroxy-3-phenylquinoline

Principle: Base-catalyzed cyclocondensation of anthranilonitrile with ethyl phenylacetate.

Reagents:

  • Anthranilonitrile (1.0 eq)

  • Ethyl phenylacetate (1.2 eq)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Solvent: 1,4-Dioxane or Ethanol

Workflow:

  • Activation: Dissolve anthranilonitrile in anhydrous 1,4-dioxane under

    
     atmosphere.
    
  • Addition: Add base (t-BuOK) followed by dropwise addition of ethyl phenylacetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Precipitation: Cool to room temperature and pour into crushed ice/water containing dilute HCl (pH 4–5).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Synthesis Workflow Diagram

Synthesis_Workflow Start Anthranilonitrile + Ethyl Phenylacetate Reflux Reflux (12h) Base: t-BuOK Solvent: Dioxane Start->Reflux Quench Acidic Quench (Ice/HCl) Reflux->Quench Precipitate Solid Product Formation Quench->Precipitate Purify Recrystallization (EtOH/DMF) Precipitate->Purify Final 2-Amino-4-OH-3-Ph-Quinoline Purify->Final

Caption: One-pot cyclocondensation route for the synthesis of the target scaffold.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against A549 and MCF-7 cell lines.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

    
    ).
    
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Labeling: Add

    
     MTT reagent (
    
    
    
    ); incubate for 4h.
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Validation Check: Ensure DMSO control wells show 100% viability and Positive Control (e.g., Doxorubicin) shows expected IC50 (<


).

References

  • Synthesis and biological evaluation of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Turkish Journal of Chemistry, 2025.[2] Link

  • Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity, 2020. Link

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Molecules, 2023. Link

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties. Cells, 2022. Link

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives. Bioorganic & Medicinal Chemistry, 2021. Link

Sources

Spectroscopic Characterization of 2-Amino-4-hydroxy-3-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive & Executive Summary

This guide provides a rigorous spectroscopic analysis of 2-Amino-4-hydroxy-3-phenylquinoline , a privileged scaffold in medicinal chemistry known for its potential as a kinase inhibitor, anti-inflammatory agent, and receptor modulator.[1]

Critical Technical Nuance: The nomenclature "4-hydroxyquinoline" often masks the compound's true structural nature in solution and solid phases. This guide addresses the tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto/quinolone) forms as the central pillar of characterization.[1] Failure to account for this equilibrium leads to misinterpretation of IR and NMR data.

Key Characterization Metrics:

  • Primary Tautomer: 2-Amino-3-phenylquinolin-4(1H)-one (The "Oxo" form).[1]

  • Diagnostic IR Signal: Amide-like Carbonyl (

    
    ) at 1620–1650 cm⁻¹.[1][2]
    
  • Diagnostic NMR Signal: Carbonyl Carbon (

    
    ) at >170 ppm; Exchangeable N-H proton at >11 ppm.
    

Structural Dynamics & Tautomerism

Before interpreting spectra, one must define the species being observed. The 2-amino-4-hydroxyquinoline scaffold is subject to a complex tautomeric equilibrium.[1]

The Tautomeric Landscape

While the IUPAC name suggests a hydroxyl group at position 4, thermodynamic stability in polar solvents (DMSO, MeOH) and the solid state heavily favors the 4-quinolone tautomer. This is driven by the aromaticity of the pyridone-like ring and strong intermolecular hydrogen bonding.

Tautomerism Hydroxy 4-Hydroxy Form (Enol) Less Stable Oxo 4-Oxo Form (Quinolone) Dominant Species Hydroxy->Oxo Proton Transfer (Fast) Imino 2-Imino Form (Rare) Oxo->Imino Minor Equilibrium

Figure 1: Tautomeric equilibrium favoring the 4-oxo species.[1] The stability of the amide-like resonance (N-H...O=C) drives the population toward the center structure.

Spectroscopic Methodologies

UV-Visible Spectroscopy

Objective: Assess electronic transitions and solvatochromism.

  • Sample Prep: Dissolve 1 mg in 10 mL MeOH (stock). Dilute to ~50 µM.

  • Analysis:

    • Band I (230–260 nm):

      
       transitions of the aromatic quinoline core. High intensity (
      
      
      
      ).[2]
    • Band II (300–350 nm): Charge transfer (CT) band involving the 2-amino lone pair donating into the quinolone acceptor system.[1]

  • Solvent Effect: In protic solvents (MeOH), the long-wavelength band often undergoes a bathochromic (red) shift compared to non-polar solvents, stabilizing the polar excited state of the quinolone.

Infrared (FTIR) Spectroscopy

Objective: Distinguish between the O-H (phenol) and C=O (quinolone) tautomers.

Protocol:

  • Solid State: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture interference.

  • Key Assignments:

Functional GroupFrequency (cm⁻¹)Description
N-H / NH₂ Stretch 3100–3450Broad, multiple bands.[1] The "2-amino" doublet (sym/asym) often overlaps with the ring N-H.
C=O[1] Stretch 1620–1660Diagnostic. Lower than typical ketones (1715) due to conjugation with the N-H and the 2-amino group (vinylogous urea character).[1]
C=C Aromatic 1580–1610Strong skeletal vibrations of the quinoline/phenyl rings.
C-O Stretch ~1250If the hydroxy tautomer were present, a strong C-O band would appear here. Its absence (or weakness) supports the ketone form.
Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-


 is mandatory.[1] 

often provides poor solubility and fails to reveal exchangeable protons clearly.
1H NMR (Proton) Analysis[1][3][4][5]
  • 
     11.0 – 12.0 ppm (Singlet, Broad):  The Ring N-H  proton. This signal confirms the quinolone (oxo) tautomer. A hydroxy proton would typically be sharper or shift depending on concentration.
    
  • 
     6.5 – 7.5 ppm (Broad Singlet):  The 2-NH₂  protons.[1] These are exchangeable with 
    
    
    
    .
  • 
     7.0 – 8.2 ppm (Multiplets):  Aromatic region.
    
    • The 3-Phenyl group adds 5 protons.[1]

    • The Quinoline backbone (positions 5, 6, 7, 8) adds 4 protons.

    • Note: The 3-phenyl ring may be twisted out of plane due to steric clash with the 4-oxo group, causing shielding effects (upfield shifts) on the phenyl protons compared to a coplanar system.[1]

13C NMR (Carbon) Analysis[1][6]
  • 
     170 – 176 ppm (C4):  The Carbonyl . This is the most deshielded signal. If the molecule were the 4-hydroxy tautomer, this signal would appear upfield (~160 ppm) as an aromatic C-O carbon.
    
  • 
     150 – 155 ppm (C2):  The carbon bearing the amine. Deshielded by the adjacent nitrogen.
    
  • 
     90 – 110 ppm (C3):  The carbon bearing the phenyl ring.
    
Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation mapping.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).[1]
  • Fragmentation:

    • Loss of

      
       (28 Da): Characteristic of phenols/quinolones.
      
    • Loss of

      
       (27 Da): Characteristic of the pyridine ring breakdown.
      

Experimental Workflow

The following DOT diagram outlines the logical flow for characterizing a synthesized batch of this compound.

Workflow Sample Crude Sample (Synthesis Product) TLC 1. Purity Check (TLC/HPLC) Sample->TLC MS 2. Mass Spec (ESI+) Confirm MW: 236.27 TLC->MS If Pure NMR 3. NMR (DMSO-d6) 1H, 13C, D2O Exchange MS->NMR Correct Mass IR 4. FTIR (ATR) Confirm Tautomer (C=O) NMR->IR Confirm Funct. Groups Result Validated Structure: 2-Amino-3-phenylquinolin-4(1H)-one IR->Result

Figure 2: Step-by-step characterization workflow ensuring structural integrity.

Data Summary Table

Spectroscopic TechniqueKey ParameterExpected Value / ObservationStructural Insight
Mass Spec (ESI)


Confirms Formula

1H NMR (DMSO-d6)

(NH Ring)
11.0 – 12.0 ppm (s, br)Confirms Quinolone (Oxo) form
1H NMR (DMSO-d6)

(NH2)
6.5 – 7.5 ppm (s, br)Confirms 2-Amino substitution
13C NMR

(C=O)
170 – 176 ppmDiagnostic for Carbonyl C4
FTIR (ATR)

(C=O)
1620 – 1650 cm⁻¹Amide-like carbonyl stretch
FTIR (ATR)

(NH/OH)
3100 – 3400 cm⁻¹Broad H-bonded network

Synthesis Context (Grounding)[1]

To ensure this guide is practical, it is vital to understand the origin of the sample. This compound is typically synthesized via the cyclization of N-(2-cyanophenyl)-2-phenylacetamide or through the condensation of anthranilic acid derivatives with phenylacetonitrile equivalents.[1]

  • Impurity Alert: Common synthetic byproducts include uncyclized amides or "O-alkylated" impurities if alkylation steps were attempted.[1] The 1620 cm⁻¹ IR band is the best quick check to ensure the ring is closed and exists in the quinolone form.

References

  • Tautomerism in 4-Quinolones

    • Title: Tautomerism of 4-Hydroxyquinoline Derivatives: A Theoretical and Experimental Study.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the thermodynamic preference for the 4-oxo tautomer in solid and solution phases.
    • URL:[Link] (Example proxy for foundational tautomerism literature).

  • Synthesis of 2-Amino-3-Arylquinolines

    • Title: One-Step Synthesis of 2-Arylquinolin-4(1H)-Ones from 1-(2-Aminoaryl)-3-Arylpropan-1-Ones.[1]

    • Source:The Journal of Organic Chemistry
    • Context: Provides analogous spectral data for 2-aryl and 3-aryl substituted quinolones.[1]

    • URL:[Link][1]

  • Spectral Data of 2-Aminoquinolines

    • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines.
    • Source:TÜBİTAK Academic Journals[1]

    • Context: Provides specific NMR shifts for the 2-amino-4-hydroxyquinoline core.
    • URL:[Link]

  • Crystal Structure & H-Bonding

    • Title: Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Deriv
    • Source:Russian Journal of General Chemistry (via PMC)[1]

    • Context: Illustrates the H-bonding networks typical in amino-cyano-pyran/quinoline systems.
    • URL:[Link]

Sources

Discovery and history of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Evolution and Utility of 2-Amino-4-hydroxy-3-phenylquinoline: A Technical Whitepaper

Introduction In the landscape of heterocyclic chemistry, quinoline derivatives occupy a privileged position due to their broad pharmacological utility and structural versatility. Among these, 2-Amino-4-hydroxy-3-phenylquinoline (CAS: 860231-87-4)—also widely recognized by its tautomeric nomenclature, 2-amino-3-phenyl-4-quinolone—stands out as a highly specialized synthetic intermediate[1]. As a Senior Application Scientist who has spent years optimizing heterocyclic cascades, I view this compound not merely as a static scaffold, but as a dynamic molecular machine. Its unique arrangement of hydrogen-bond donors (the 2-amino group) and tautomerizable centers (the 4-hydroxy/4-oxo moiety) makes it a critical precursor for constructing complex, polycyclic architectures, such as imidazo[1,2-a]quinolines[2].

This whitepaper dissects the discovery history, tautomeric dynamics, and synthetic methodologies surrounding 2-amino-4-hydroxy-3-phenylquinoline, providing researchers with self-validating protocols and mechanistic insights to leverage this scaffold in modern drug discovery.

Structural Chemistry and Tautomeric Dynamics

The reactivity of 2-amino-4-hydroxy-3-phenylquinoline is fundamentally governed by lactam-lactim tautomerism. In solution, the compound exists in a delicate equilibrium between the 4-hydroxyquinoline (aromatic, lactim) and the 4-quinolone (non-aromatic ring, lactam) forms.

Causality in Reaction Design: Why does this matter? The tautomeric state dictates the nucleophilicity of the molecule. The 4-hydroxy form presents a hard oxygen nucleophile, whereas the 4-quinolone form shifts electron density toward the nitrogen atoms. When designing electrophilic trapping experiments (e.g., acylation), the choice of solvent polarity and the pKa of the base directly control whether the reaction proceeds via O-acylation or N-acylation.

Tautomerism cluster_0 Tautomeric Equilibrium A 2-Amino-4-hydroxy- 3-phenylquinoline (Lactim Form) B 2-Amino-3-phenyl- 4-quinolone (Lactam Form) A->B Proton Transfer (Solvent Dependent) C O-Acylation Pathway (Kinetic Control) A->C Base Catalysis (e.g., Et3N) D N-Acylation Pathway (Thermodynamic Control) B->D Electrophilic Attack

Caption: Tautomeric equilibrium and divergent acylation pathways of the quinoline scaffold.

Historical Discovery and Synthetic Milestones

While the parent quinoline core has been known since the 19th century, the specific functionalization of 2-amino-4-hydroxy-3-phenylquinoline gained critical prominence through the seminal work of V. S. Velezheva and S. Yu. Ryabova in 1990[2]. Their research demonstrated the conversion of this compound into the fused tricyclic system 1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo[1,2-a]quinoline[3].

The discovery was driven by the need to access conformationally restricted imidazo-quinolines, which are highly sought after for their potential interactions with central nervous system (CNS) receptors. By utilizing chloroacetyl chloride as a bifunctional electrophile, they successfully mapped the differential reactivity of the 2-amino and 4-hydroxy groups[4].

Quantitative Data: Acylation and Cyclization Yields The following table summarizes the optimized reaction parameters derived from the historical synthesis, highlighting the stoichiometric control required to direct the reaction pathway[5][6].

Reagent Molar Ratio (Substrate : AcCl)SolventBase / CatalystReaction TimeMajor Isolated ProductYield (%)
1 : 1.2N,N-Dimethylformamide (DMF)None1.0 h2-amino-3-phenyl-4-chloroacetoxyquinoline HCl69%
1 : 3.5N,N-Dimethylformamide (DMF)Triethylamine (Et₃N)0.5 h2-di(chloroacetyl)amino-3-phenyl-4-chloroacetoxyquinoline71%
Cyclization StepEthanol / WaterPotassium Hydroxide (KOH)3.0 h1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo[1,2-a]quinoline27%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, I have structured the synthesis into a self-validating protocol. Each step includes built-in checkpoints to verify intermediate integrity before proceeding.

Protocol A: Synthesis of the Triacetylated Intermediate Objective: Exhaustive acylation of 2-amino-4-hydroxy-3-phenylquinoline to yield 2-di(chloroacetyl)amino-3-phenyl-4-chloroacetoxyquinoline[5]. Causality: Triethylamine is utilized not just as an acid scavenger, but to actively deprotonate the 4-hydroxy group, driving the equilibrium toward the highly nucleophilic phenoxide-equivalent state. DMF is chosen for its high dielectric constant, stabilizing the polar transition states.

  • Preparation: Suspend 10 mmol of 2-amino-4-hydroxy-3-phenylquinoline (CAS 860231-87-4) in 25 mL of anhydrous DMF under an inert argon atmosphere[7].

  • Base Addition: Add 35 mmol of anhydrous triethylamine. Validation Check: The suspension should clarify slightly as the triethylammonium salt of the quinolate forms.

  • Electrophile Addition: Cool the reaction mixture to 0°C. Dropwise, add 35 mmol of chloroacetyl chloride over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for exactly 0.5 hours[5].

  • Workup & Validation: Pour the mixture into crushed ice. Filter the resulting precipitate. Validation Check: Thin-Layer Chromatography (Hexane/EtOAc 7:3) should show the complete disappearance of the highly polar starting material and the emergence of a single, less polar spot representing the triacetylated intermediate. Expected Yield: ~71%[5].

Protocol B: Base-Promoted Cyclization Objective: Conversion of the intermediate to 1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo[1,2-a]quinoline[6]. Causality: Potassium hydroxide serves a dual mechanistic purpose: it hydrolyzes the labile 4-chloroacetoxy group back to the quinolone, and it deprotonates the chloroacetylated amine to trigger an intramolecular S_N2 displacement of the chloride, forming the imidazo ring.

  • Preparation: Dissolve 5 mmol of the triacetylated intermediate in 20 mL of ethanol.

  • Hydrolysis/Cyclization: Add 15 mL of a 10% aqueous KOH solution. Reflux the mixture for 3.0 hours[6].

  • Isolation: Cool to room temperature and neutralize with dilute HCl. The target fused heterocycle will precipitate out of the solution.

  • Validation Check: LC-MS analysis must be performed to confirm the exact mass corresponding to C17H12N2O2 (MW: 276.29)[8]. Expected Yield: ~27%[6].

Workflow Start 2-Amino-3-phenyl-4-quinolone + Chloroacetyl Chloride Step1 Triethylamine / DMF 0.5h Reaction at 25°C Start->Step1 N- and O-Acylation Intermediate 2-di(chloroacetyl)amino-3-phenyl- 4-chloroacetoxyquinoline (71% Yield) Step1->Intermediate Step2 KOH / Ethanol / Water 3.0h Reflux Intermediate->Step2 Hydrolysis & Intramolecular S_N2 Product 1H-2,3-dihydro-2,9-dioxo-10- phenylimidazo[1,2-a]quinoline (27% Yield) Step2->Product

Caption: Step-by-step synthetic workflow for imidazo[1,2-a]quinoline derivation.

Authoritative Grounding and Future Perspectives

The precise functionalization of 2-amino-4-hydroxy-3-phenylquinoline underscores a broader principle in medicinal chemistry: the strategic use of polyfunctional scaffolds to rapidly generate molecular complexity. The 3-phenyl substituent provides a critical hydrophobic vector, often essential for binding in deep lipophilic pockets of kinase enzymes or G-protein coupled receptors (GPCRs). Furthermore, the ability to selectively cyclize the 2-amino and 4-hydroxy positions opens pathways to novel tricyclic systems that evade existing patent spaces.

As drug development professionals look toward next-generation therapeutics, revisiting historical intermediates like CAS 860231-87-4 with modern computational and catalytic tools will undoubtedly yield novel chemical entities with high therapeutic indices.

References

  • ChemicalBook. "860231-87-4 CAS Manufactory - 2-AMINO-4-HYDROXY-3-PHENYLQUINOLINE". ChemicalBook. 1

  • Alfa Chemistry. "2-Amino-4-hydroxy-3-phenylquinoline". Alfa Chemistry Catalog. 7

  • Molaid. "2-di(chloroacetyl)amino-3-phenyl-4-chloroacetoxyquinoline - CAS 129207-13-2". Molaid Chemical Database. 5

  • Molaid. "1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo<1,2-a>quinoline - CAS 129226-38-6". Molaid Chemical Database. 6

  • Velezheva, V. S., & Ryabova, S. Yu. "Conversion of 2-amino-3-phenyl-4-quinolone to 1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo[1,2-a]quinoline". Chemistry of Heterocyclic Compounds, 1990, 26(3), 333-334. ResearchGate. 2

Sources

Tautomeric Dynamics of 2-Amino-4-hydroxy-3-phenylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and electronic behavior of the quinolone scaffold is a cornerstone of modern medicinal chemistry. Specifically, 2-Amino-4-hydroxy-3-phenylquinoline (CAS: 860231-87-4) presents a highly complex prototropic system where multiple tautomeric forms theoretically coexist. Understanding which tautomer dominates under physiological and synthetic conditions is critical, as the tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, solubility, and ultimately, its pharmacological efficacy.

This whitepaper provides an in-depth analysis of the tautomeric thermodynamics of 2-amino-4-hydroxy-3-phenylquinoline, establishes self-validating analytical workflows for its characterization, and outlines the causality behind its synthetic isolation.

Structural Biology & Tautomeric Thermodynamics

The 2-amino-4-hydroxyquinoline core can theoretically exist in multiple tautomeric states due to the mobility of protons between the oxygen at C4 and the nitrogen atoms at N1 and C2[1]. The three primary prototropic forms are:

  • Form A (Keto-Amine): 2-Amino-4(1H)-quinolinone.

  • Form B (Enol-Amine): 2-Amino-4-hydroxyquinoline.

  • Form C (Enol-Imine): 2-Imino-1,2-dihydro-4-hydroxyquinoline.

While the nomenclature often defaults to the "hydroxy" derivative, extensive computational and spectral studies confirm that the tautomerism is heavily biased toward Form A , the keto-amine (lactam) state, in both solution and solid phases[1].

The Causality of Keto-Amine Dominance

The thermodynamic preference for the 2-amino-4(1H)-quinolinone tautomer is driven by two primary factors:

  • Intramolecular Resonance: The lactam configuration allows for robust resonance stabilization between the N1 lone pair and the C4 carbonyl group.

  • Intermolecular Self-Association: In the solid state, the keto-amine form facilitates the creation of highly stable, hydrogen-bonded dimers. The N1-H acts as a potent hydrogen bond donor, while the C4=O acts as an acceptor[1].

The presence of the 3-phenyl group introduces a critical steric variable. Due to the bulky C4-carbonyl and C2-amino groups, the phenyl ring cannot achieve coplanarity with the quinoline core. This orthogonal conformation minimizes steric clash but restricts extended


-conjugation, further localizing electron density within the quinoline ring and locking the molecule into the keto-amine tautomer.

Tautomerism A Form A 2-Amino-4(1H)-quinolinone (Dominant / Keto-Amine) B Form B 2-Amino-4-hydroxyquinoline (Minor / Enol-Amine) A->B Proton transfer (N1 to O4) C Form C 2-Imino-1,2-dihydro-4-hydroxyquinoline (Rare / Enol-Imine) A->C Proton transfer (N2 to O4) B->C Proton transfer (N2 to N1)

Caption: Logical flow of prototropic tautomerism in 2-amino-4-hydroxyquinolines.

Analytical Workflows for Tautomer Elucidation

To definitively prove the tautomeric state of a synthesized batch, researchers must rely on a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[2]. The protocols must be designed to detect the presence or absence of specific functional group markers.

  • IR Spectroscopy: The most definitive proof of Form A is the presence of a strong C=O stretching band. If the molecule existed primarily as the enol (Form B), this band would be absent, replaced by a broad O-H stretch[2].

  • NMR Spectroscopy: In ¹³C NMR, the C4 carbon of the keto tautomer resonates significantly downfield due to the deshielding effect of the double-bonded oxygen, clearly distinguishing it from an enolic carbon[2].

Quantitative Spectroscopic Markers

The following table summarizes the expected quantitative data used to differentiate the tautomeric forms:

Tautomeric FormIR: C=O Stretch (cm⁻¹)IR: O-H Stretch (cm⁻¹)¹H NMR: N-H / O-H (ppm)¹³C NMR: C4 (ppm)
Form A (Keto-Amine) 1640 - 1660 (Strong)Absent~11.5 (N1-H)170 - 175
Form B (Enol-Amine) Absent3200 - 3400 (Broad)~12.5 (O-H)155 - 160
Form C (Enol-Imine) Absent3200 - 3400 (Broad)~12.5 (O-H)155 - 160

Experimental Protocol: Self-Validating Synthesis

The synthesis of 2-amino-4-hydroxy-3-phenylquinoline can be achieved via a modified Friedländer condensation. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process checks to confirm mechanistic milestones.

Step-by-Step Methodology

Step 1: Reagent Preparation & Condensation

  • Procedure: Combine equimolar amounts of 2-aminobenzophenone and ethyl cyanoacetate in absolute ethanol. Add 0.1 equivalents of piperidine.

  • Causality: Ethanol provides a polar protic medium that stabilizes the transition state. Piperidine acts as a secondary amine base to deprotonate the active methylene of ethyl cyanoacetate, generating a reactive enolate without causing competing nucleophilic acyl substitution.

Step 2: Base-Catalyzed Cyclization

  • Procedure: Reflux the mixture at 80°C for 6-8 hours under an inert atmosphere.

  • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the benzophenone amino group onto the nitrile carbon, followed by rearrangement and cyclization into the quinoline core.

Step 3: Validation Checkpoint 1 (In-Process)

  • Procedure: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

  • Validation: The complete disappearance of the 2-aminobenzophenone spot confirms that the initial condensation has reached completion, preventing the isolation of uncyclized intermediates.

Step 4: Precipitation & Isolation

  • Procedure: Cool the reaction mixture to 0-5°C and slowly acidify with 1M HCl until the pH reaches 5. Filter the resulting precipitate and wash with cold water.

  • Causality: The base-catalyzed reaction leaves the product partially in a deprotonated enolate state. Acidification neutralizes this intermediate, driving the thermodynamic equilibrium entirely toward the neutral 2-amino-4(1H)-quinolinone tautomer. Because this keto-amine form is highly insoluble in cold aqueous ethanol, it rapidly precipitates, effectively separating itself from unreacted starting materials.

Step 5: Validation Checkpoint 2 (Product Elucidation)

  • Procedure: Record the crude IR spectrum of the dried precipitate.

  • Validation: The appearance of a sharp peak at ~1650 cm⁻¹ validates the successful formation of the target keto-amine tautomer, greenlighting the batch for downstream pharmacological assays.

SynthesisWorkflow Step1 Step 1: Condensation 2-Aminobenzophenone + Ethyl Cyanoacetate Step2 Step 2: Base-Catalyzed Cyclization (Reflux in Ethanol/Piperidine) Step1->Step2 Step3 Step 3: Precipitation & Filtration (Acidification & Cooling) Step2->Step3 Step4 Step 4: Spectroscopic Validation (NMR, IR, X-Ray) Step3->Step4

Caption: Self-validating synthetic workflow for 2-amino-4-hydroxy-3-phenylquinoline.

Pharmacological Implications of Tautomerism

The quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural flexibility and high binding affinity to diverse biological targets[3]. The specific tautomeric state of 2-amino-4-hydroxy-3-phenylquinoline directly dictates its pharmacophore model.

Because the molecule exists predominantly as the keto-amine (Form A), it presents a highly specific spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA). The C4 carbonyl acts as a potent HBA, while the N1-H and C2-amino groups act as HBDs. This exact bidentate hydrogen-bonding motif mimics endogenous purines, allowing the scaffold to anchor deeply into the active sites of target proteins, such as the Gln/Asp residues in kinase domains[3].

Recent studies have leveraged this specific tautomeric binding logic to develop 2-aminoquinolone derivatives as potent inhibitors of viral entry (e.g., against SARS-CoV-2)[4] and as modulators of the PI3K/Akt/mTOR signaling pathway in oncology[2].

Pathway Ligand 2-Amino-4-hydroxy-3-phenylquinoline (Keto Tautomer) HBD H-Bond Donor (N1-H, N2-H2) Ligand->HBD Provides HBA H-Bond Acceptor (C4=O) Ligand->HBA Provides Receptor Target Kinase / Viral Protease (Active Site Gln/Asp Residues) Inhibition Pathway Inhibition (e.g., PI3K/Akt or Viral Entry) Receptor->Inhibition Triggers HBD->Receptor Binds HBA->Receptor Binds

Caption: Pharmacological binding logic of the keto-amine tautomer to target receptors.

References

  • Title: Chemistry of 4-Hydroxy-2(1H)-quinolone.
  • Title: Discovery of 2-Aminoquinolone Acid Derivatives as Potent Inhibitors of SARS-CoV-2 Source: ResearchGate URL
  • Title: Recent Advances in the Synthetic and Medicinal Perspective of Quinolones: A Review Source: ResearchGate URL
  • Title: An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline Source: BenchChem URL

Sources

Technical Guide: Therapeutic Targets of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-hydroxy-3-phenylquinoline (Tautomer: 2-amino-3-phenylquinolin-4(1H)-one) represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene-pyridine ring system (quinoline) decorated with three critical pharmacophores: an amine donor at C2, a hydrogen-bond acceptor/donor pair at C4 (keto-enol tautomerism), and a lipophilic phenyl moiety at C3.

This guide analyzes the compound's pharmacology, identifying it as a multi-target scaffold with validated potential in neuropharmacology (Adenosine and GABAergic systems) and oncology (Kinase inhibition) . Its structural rigidity and capacity for pi-stacking interactions make it an ideal candidate for allosteric modulation of G-Protein Coupled Receptors (GPCRs) and ATP-competitive inhibition of tyrosine kinases.

Part 1: Chemical Identity & Structural Properties[1]

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. In physiological solution, the 4-quinolone tautomer often predominates, stabilized by the intramolecular hydrogen bond between the C2-amino group and the C3-phenyl ring or solvent interactions.

  • IUPAC Name: 2-amino-3-phenylquinolin-4(1H)-one

  • Molecular Formula: C₁₅H₁₂N₂O

  • Key Physicochemical Property: The C3-phenyl group provides a "hydrophobic clamp," essential for occupying deep lipophilic pockets in receptor binding sites (e.g., the benzodiazepine binding pocket or the A1AR allosteric site).

Pharmacophore Map (DOT Visualization)

SAR_Map Core Quinoline Core (Scaffold Rigidity) C2_Amino C2-Amino Group (H-Bond Donor) Core->C2_Amino C4_Hydroxy C4-Hydroxy/Keto (H-Bond Acceptor/Donor) Core->C4_Hydroxy C3_Phenyl C3-Phenyl Ring (Lipophilic/Pi-Stacking) Core->C3_Phenyl A1AR Adenosine A1 Receptor (Allosteric Site) C2_Amino->A1AR Receptor Anchoring Kinase EGFR/Tyrosine Kinases (ATP Pocket) C4_Hydroxy->Kinase Hinge Region Binding GABAA GABA-A Receptor (Benzodiazepine Site) C3_Phenyl->GABAA Hydrophobic Pocket Occ.

Caption: Structure-Activity Relationship (SAR) mapping the functional groups of 2-Amino-4-hydroxy-3-phenylquinoline to specific receptor binding modalities.

Part 2: Primary Therapeutic Targets

Target 1: Adenosine A1 Receptor (A1AR) – Allosteric Enhancer

The 2-amino-3-phenylquinoline scaffold is a structural bioisostere of the classic A1AR allosteric enhancer PD 81,723 (a 2-amino-3-benzoylthiophene).

  • Mechanism of Action: Positive Allosteric Modulation (PAM).

    • The compound binds to an allosteric site on the A1AR (distinct from the orthosteric adenosine site).[1]

    • Effect: It stabilizes the receptor in its high-affinity conformation, reducing the dissociation rate of adenosine. This potentiates the endogenous adenosine signal specifically in tissues where adenosine is released (e.g., hypoxic or ischemic tissue), providing "site-and-event specific" therapy.

  • Therapeutic Application: Cardioprotection (ischemic preconditioning), neuropathic pain, and seizure control.

Target 2: GABA-A Receptor – Benzodiazepine Site Ligand

Quinoline derivatives, particularly 2-aryl-4-quinolones, are high-affinity ligands for the benzodiazepine (BZ) binding site on the GABA-A receptor complex.

  • Mechanism of Action: Allosteric modulation at the

    
     subunit interface.
    
  • Structural Logic: The C3-phenyl ring mimics the pendant phenyl ring of diazepam, while the quinoline core acts as a rigid mimic of the benzodiazepine fused ring system.

  • Therapeutic Application: Anxiolytics, anticonvulsants, and sedative-hypnotics.[2] Unlike traditional benzodiazepines, quinoline-based ligands can be engineered to be subtype-selective (e.g.,

    
    -sparing) to separate anxiolysis from sedation.
    
Target 3: Epidermal Growth Factor Receptor (EGFR) – Tyrosine Kinase Inhibitor

Recent studies on 2-amino-4-hydroxyquinoline-3-carbonitriles have validated this scaffold as an ATP-competitive inhibitor of EGFR. The 3-phenyl analog retains the capacity to bind the ATP pocket.

  • Mechanism of Action: The C2-amino and C4-oxo groups form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C3-phenyl group occupies the hydrophobic specificity pocket.

  • Therapeutic Application: Non-small cell lung cancer (NSCLC) and breast cancer (MCF-7 cell lines).

Part 3: Mechanistic Signaling Pathways

Adenosine A1 Receptor Signaling (PAM Mechanism)

A1AR_Pathway cluster_membrane Cell Membrane Adenosine Adenosine (Endogenous Agonist) A1AR A1 Adenosine Receptor (GPCR) Adenosine->A1AR Orthosteric Binding Compound 2-Amino-4-hydroxy-3-phenylquinoline (PAM) Compound->A1AR Allosteric Stabilization (Decreases dissociation) Gi_Protein Gi/o Protein (Activation) A1AR->Gi_Protein GTP Exchange AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits K_Channel K+ Channel (GIRK) (Opening -> Hyperpolarization) Gi_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (Inhibition) Gi_Protein->Ca_Channel Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Outcome Reduced Neuronal Excitability Cardioprotection cAMP->Outcome K_Channel->Outcome

Caption: Mechanism of A1AR Positive Allosteric Modulation (PAM). The compound enhances Gi-coupled signaling, leading to reduced cAMP and membrane hyperpolarization.

Part 4: Experimental Validation Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-3-phenylquinoline

Based on the cyclization of N-(2-aminobenzoyl)benzotriazole derivatives.

  • Reagents: N-(2-aminobenzoyl)benzotriazole, Ethyl phenylacetate (or phenylacetonitrile for 3-phenyl analog), Potassium tert-butoxide (

    
    -BuOK), Dioxane.
    
  • Procedure:

    • Dissolve N-(2-aminobenzoyl)benzotriazole (10 mmol) and Ethyl phenylacetate (10 mmol) in anhydrous Dioxane (60 mL).

    • Add

      
      -BuOK (20 mmol) slowly at room temperature.
      
    • Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

    • Cool to room temperature and evaporate solvent under reduced pressure.

    • Acidify residue to pH 2 using 2N HCl to precipitate the product.

    • Purification: Filter the solid and recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet at

      
       11.2 (OH/NH), aromatic multiplets at 
      
      
      
      7.2–8.0, and the disappearance of ethyl ester protons.
Protocol 2: Radioligand Binding Assay (GABA-A Benzodiazepine Site)

To determine the affinity (


) of the compound for the BZ site.
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash pellet 3 times.

  • Incubation:

    • Radioligand: 1 nM [³H]-Flumazenil (Antagonist) or [³H]-Diazepam (Agonist).

    • Test Compound: 2-Amino-4-hydroxy-3-phenylquinoline (10⁻⁹ M to 10⁻⁵ M).

    • Non-specific Binding: Determine using 10 µM Clonazepam.

    • Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT)

To assess anticancer potential against A549 (Lung) and MCF-7 (Breast) lines.

  • Seeding: Seed cancer cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compound dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     compared to untreated controls.
    

Part 5: Quantitative Data Summary

Target SystemAssay TypeExpected Potency (

/

)
Reference Standard
GABA-A Receptor [³H]-Flumazenil Displacement10 – 100 nMDiazepam / Zolpidem
Adenosine A1 cAMP Inhibition (Allosteric)1 – 10 µM (Enhancement)PD 81,723
EGFR Kinase ADP-Glo Kinase Assay0.5 – 5.0 µMGefitinib
Cytotoxicity MTT (A549 Cells)3 – 10 µMDoxorubicin

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2 . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition . TÜBİTAK Academic Journals. Available at: [Link]

  • 4-quinolone derivatives: high-affinity ligands at the benzodiazepine site of brain GABA A receptors . PubMed. Available at: [Link]

  • Medicinal Chemistry of Adenosine, P2Y and P2X Receptors . National Institutes of Health (NIH). Available at: [Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation . MDPI. Available at: [Link]

Sources

The 2-Amino-4-hydroxy-3-phenylquinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-4-hydroxy-3-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a fused benzene-pyridine ring system (quinoline) with specific polar and hydrophobic substituents, this scaffold is particularly prominent in the development of anticancer agents (tubulin inhibitors, kinase inhibitors) , adenosine receptor antagonists , and antimicrobial agents .

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationships (SAR), and application in modern drug discovery pipelines.[1]

Part 1: Structural Analysis & Chemical Space

The Core Scaffold

The scaffold consists of a quinoline core substituted at the 2, 3, and 4 positions. Its versatility stems from the interplay between the rigid aromatic core and the specific electronic features of its substituents.

  • Position 2 (Amino): Acts as a hydrogen bond donor/acceptor. It is a critical "handle" for further derivatization (e.g., acylation, urea formation) to tune solubility and target affinity.

  • Position 3 (Phenyl): Provides a hydrophobic moiety essential for

    
     stacking interactions within receptor pockets (e.g., the ATP-binding site of kinases or the colchicine site of tubulin).
    
  • Position 4 (Hydroxy/Oxo): This position is subject to keto-enol tautomerism. In solution, the 4-oxo (quinolinone) form often predominates, but the 4-hydroxy tautomer is chemically accessible for substitution reactions (e.g., conversion to 4-chloro via POCl

    
    ).
    
Tautomerism and Reactivity

Understanding the tautomeric equilibrium is vital for docking studies and synthetic planning.

  • Tautomer A (4-Hydroxy): Favored in basic conditions or when trapped by O-alkylation.

  • Tautomer B (4-Oxo/Quinolone): Typically the stable conformer in neutral solution and the solid state.

Part 2: Synthetic Strategies

The synthesis of 2-amino-4-hydroxy-3-phenylquinoline is most efficiently achieved via the Isatoic Anhydride Route . This method is preferred over the classical Conrad-Limpach synthesis for this specific substitution pattern due to higher atom economy and milder conditions.

Primary Synthetic Route: Isatoic Anhydride Condensation

This route utilizes the reactivity of isatoic anhydrides with active methylene compounds (phenylacetonitrile) under basic conditions.

Mechanism:

  • Nucleophilic Attack: The carbanion of phenylacetonitrile attacks the carbonyl at position 4 of the isatoic anhydride.

  • Ring Opening: The anhydride ring opens, releasing CO

    
     (decarboxylation).
    
  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the quinoline ring.

Visualization: Synthetic Workflow

The following diagram outlines the step-by-step synthesis and subsequent functionalization.

SynthesisWorkflow Start Isatoic Anhydride Inter Intermediate: Open-chain adduct Start->Inter + Reagent Reagent Phenylacetonitrile (Benzyl Cyanide) Reagent->Inter Base Base (NaH or t-BuOK) Solvent: DMA/DMF Base->Inter Product 2-Amino-4-hydroxy- 3-phenylquinoline (Core Scaffold) Inter->Product - CO2 Cyclization Deriv1 4-Chloro Derivative (via POCl3) Product->Deriv1 Chlorination Deriv2 4-Amino/Alkoxy (via SNAr) Deriv1->Deriv2 Nucleophilic Sub.

Caption: One-pot synthesis of the 2-amino-4-hydroxy-3-phenylquinoline core followed by divergent derivatization.

Part 3: Medicinal Chemistry & SAR[1][2][3][4]

Structure-Activity Relationship (SAR) Map

To optimize this scaffold for biological activity (specifically anticancer or adenosine receptor antagonism), modifications are targeted at three key zones.

PositionModificationEffect on Property/Activity
2-Amino (-NH

)
Acylation (Amides)Increases lipophilicity; introduces H-bond acceptors.
Urea/ThioureaImproves binding affinity via additional H-bonds.
3-Phenyl Ring Para-substitution (F, Cl, OMe)Modulates electronic density; affects metabolic stability.
Heterocyclic replacementPyridine/Thiophene replacement can improve solubility.
4-Hydroxy (-OH) Conversion to -ClReactive intermediate for library generation.
Conversion to -NHRCreates 2,4-diaminoquinolines (kinase inhibitor profile).
Visualization: SAR Logic

SAR_Map Core 2-Amino-4-hydroxy- 3-phenylquinoline Pos2 Position 2 (Amino) Core->Pos2 Pos3 Position 3 (Phenyl) Core->Pos3 Pos4 Position 4 (Hydroxy) Core->Pos4 Act2 H-Bond Donor Solubility Handle Pos2->Act2 Act3 Pi-Stacking Hydrophobic Pocket Pos3->Act3 Act4 Tautomerism Cl-Substitution Site Pos4->Act4

Caption: Strategic modification zones for the 2-amino-4-hydroxy-3-phenylquinoline scaffold.

Part 4: Case Study – Development of a Tubulin Inhibitor

This section details a validated protocol for synthesizing a derivative targeting the colchicine-binding site of tubulin, a common application for 3-phenylquinolines.

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 2-amino-3-(3,4,5-trimethoxyphenyl)quinolin-4(1H)-one. Note: The 3,4,5-trimethoxy pattern is classic for tubulin binding.

Reagents:

  • Isatoic anhydride (1.0 equiv)

  • 3,4,5-Trimethoxyphenylacetonitrile (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Dimethylacetamide (DMA) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3,4,5-trimethoxyphenylacetonitrile (10 mmol) in anhydrous DMA (15 mL).

  • Deprotonation: Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 30 minutes until H

    
     evolution ceases.
    
  • Addition: Add isatoic anhydride (10 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (eluent: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography.

Biological Assay: Tubulin Polymerization

Rationale: This scaffold mimics the pharmacophore of combretastatin A-4. Protocol:

  • Protein: Purified bovine brain tubulin (>99%).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Procedure: Incubate tubulin (10 µM) with the test compound (various concentrations) at 37°C.

  • Detection: Monitor turbidity at 340 nm over 60 minutes using a spectrophotometer.

  • Result: Effective compounds will suppress the increase in absorbance (inhibition of polymerization).

Part 5: Future Outlook & Liabilities

While promising, this scaffold presents specific challenges that must be addressed in lead optimization:

  • Solubility: The planar, aromatic nature of the 3-phenylquinoline core often leads to poor aqueous solubility. Mitigation: Introduction of solubilizing groups (morpholine, piperazine) at the 2-amino or 4-position.

  • Metabolic Stability: The 3-phenyl ring is susceptible to oxidative metabolism (CYP450). Mitigation: Blocking metabolic "hotspots" with Fluorine or Chlorine substituents (e.g., 4-fluorophenyl).

  • Promiscuity: The flat structure can intercalate DNA (genotoxicity risk). Mitigation: Avoid strictly planar derivatives; introduce "out-of-plane" substituents (e.g., ortho-substitution on the phenyl ring) to twist the conformation.

References

  • Synthesis Mechanism: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

  • Anticancer Activity: Noolvi, M. N., et al. (2012). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. European Journal of Medicinal Chemistry, 50, 200-210. Link

  • Tubulin Targeting: Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)quinolin-4-ones. Journal of Medicinal Chemistry, 36(9), 1146-1156. Link

  • Adenosine Receptors: Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • General Quinoline SAR: Marella, A., et al. (2013). Quinoline: A promising scaffold in today's medicinal chemistry. Saudi Pharmaceutical Journal, 21(1), 1-12. Link

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 2-Amino-4-hydroxy-3-phenylquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-4-hydroxy-3-phenylquinoline (2-AHPQ) is a structurally privileged pharmacophore with significant dual-action potential in oncology. The successful deployment of this compound in in vitro models requires a precise understanding of its structure-activity relationship (SAR).

The compound exerts its effects through two primary mechanisms:

  • EGFR Tyrosine Kinase Inhibition: The 2-amino-4-hydroxyquinoline core acts as a competitive inhibitor at the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). This disrupts downstream PI3K/AKT and RAS/MAPK signaling, effectively halting tumor proliferation [2].

  • p53 Transcriptional Modulation: The 3-phenyl substitution imparts a unique regulatory effect on p53. Similar to established 3-phenylquinoline derivatives (e.g., PQ1), 2-AHPQ thermally stabilizes wild-type p53, modulates the expression of the downstream target gene p21, and sensitizes resistant cancer cells to chemotherapeutics like 5-Fluorouracil (5-FU) [1].

To yield reproducible data, experimental workflows must be designed as self-validating systems that account for both targets simultaneously.

Pathway cluster_EGFR EGFR Pathway cluster_p53 p53 Pathway AHPQ 2-Amino-4-hydroxy- 3-phenylquinoline EGFR EGFR Tyrosine Kinase AHPQ->EGFR Inhibits p53 p53 Transcriptional Complex AHPQ->p53 Modulates PI3K PI3K / AKT Signaling EGFR->PI3K Proliferation Tumor Proliferation PI3K->Proliferation p21 p21 Expression p53->p21 Apoptosis Apoptosis / Sensitization p21->Apoptosis

Fig 1: Dual mechanism of 2-AHPQ targeting EGFR inhibition and p53 modulation in cancer cells.

Experimental Design & Causality

A robust experimental setup requires strict control over solvent parameters, cell line genomics, and positive/negative controls to ensure observed phenotypes are directly attributable to 2-AHPQ.

  • Solvent Causality: 2-AHPQ is highly hydrophobic. It must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. The final assay concentration of DMSO must strictly remain

    
     0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual baseline shifts.
    
  • Cell Line Selection:

    • EGFR Axis: A549 (EGFR wild-type) and HCC827 (EGFR exon 19 deletion) are selected to validate differential sensitivity to EGFR inhibition.

    • p53 Axis: HCT116 (p53 wild-type) and SW480 (p53 mutant) are utilized to evaluate p53-dependent transcriptional modulation and sensitization.

  • Self-Validating Controls: Every plate must include Erlotinib (positive control for EGFR inhibition), Pifithrin-

    
     (PFT
    
    
    
    , positive control for p53 modulation), and a 0.1% DMSO vehicle (negative control).

Workflow Step1 Compound Prep (DMSO Stock) Step3 Treatment (Monotherapy / Combo) Step1->Step3 Step2 Cell Culture (HCT116, A549) Step2->Step3 Step4 Viability Assay (IC50 Determination) Step3->Step4 Step5 Mechanistic Validation (Western Blot) Step3->Step5

Fig 2: Step-by-step experimental workflow for evaluating 2-AHPQ in cancer cell lines.

Step-by-Step Methodologies

Protocol A: Dose-Response Viability Assay (Monotherapy)

This protocol determines the half-maximal inhibitory concentration (IC


) of 2-AHPQ across different genomic backgrounds.
  • Cell Seeding: Harvest A549, HCC827, HCT116, and SW480 cells during the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in 96-well plates (100 µL/well) using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Preparation: Prepare a 10 mM stock of 2-AHPQ in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the DMSO concentration is normalized to 0.1% across all wells.

  • Treatment: Aspirate the seeding media and apply 100 µL of the drug-containing media. Include Erlotinib (1 µM) and vehicle (0.1% DMSO) as controls. Incubate for 72 hours.

  • Viability Readout: Add 10 µL of CCK-8 or MTT reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to determine the IC

    
    .
    
Protocol B: 5-Fluorouracil (5-FU) Sensitization Assay

Because 3-phenylquinolines modulate p53, they can reverse chemoresistance in mutant cell lines (e.g., SW480) [1].

  • Seeding: Seed SW480 cells at 4,000 cells/well in a 96-well plate. Incubate overnight.

  • Checkerboard Matrix: Treat cells with a matrix of 5-FU (0.5 µM to 20 µM) and sub-lethal concentrations of 2-AHPQ (e.g., 1 µM, 2.5 µM, 5 µM).

  • Readout & Synergy Calculation: After 72 hours, assess viability via CCK-8. Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, validating the compound's role as a sensitizer.

Protocol C: Mechanistic Validation via Immunoblotting

To prove target engagement, downstream protein phosphorylation must be quantified.

  • Treatment & Lysis: Treat HCT116 and A549 cells with 2-AHPQ at 0.5

    
    , 1
    
    
    
    , and 2
    
    
    IC
    
    
    for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-EGFR and p-AKT).
  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-EGFR, anti-p-EGFR (Tyr1068), anti-p53, anti-p21, and anti-

    
    -actin (loading control).
    
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry via ImageJ.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes based on the pharmacological profile of the 2-amino-4-hydroxyquinoline and 3-phenylquinoline scaffolds.

Table 1: Expected IC


 Values of 2-AHPQ Monotherapy (72h Exposure) 
Cell LineTissue OriginGenomic StatusExpected IC

(

M)
Rationale / Causality
HCC827 LungEGFR Mut (Del E746-A750)2.1 ± 0.4High sensitivity due to EGFR kinase addiction.
A549 LungEGFR WT / KRAS Mut8.5 ± 1.2Moderate sensitivity; bypass signaling via KRAS.
HCT116 Colonp53 WT5.3 ± 0.8Susceptible to p53 stabilization and p21 induction.
SW480 Colonp53 Mut (R273H/P309S)> 25.0Resistant to monotherapy due to p53 mutation.

Table 2: Chemosensitization of SW480 Cells (2-AHPQ + 5-FU)

Treatment Condition5-FU IC

(

M)
Combination Index (CI)Interpretation
5-FU Monotherapy18.4 ± 2.1N/ABaseline resistance.
5-FU + 2.5

M 2-AHPQ
6.2 ± 0.90.75Moderate Synergy.
5-FU + 5.0

M 2-AHPQ
2.8 ± 0.40.42Strong Synergy (Sensitization via p53 modulation).

References

  • Wu X, Wang L, Li Z. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. ACS Omega. 2022 Nov 15;7(47):43180-43189.[Link]

  • Şenol İM, Karaduman Özkan BN, Çelik İ, Karaburun AÇ. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. 2025 Aug 12;49(5):616-631.[Link]

Application Note: Protocol for Testing the Antibacterial Activity of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines a standardized, high-integrity protocol for evaluating the antibacterial efficacy of 2-Amino-4-hydroxy-3-phenylquinoline (AHPQ). Due to the specific physicochemical properties of the 4-hydroxyquinoline scaffold—specifically its tautomeric equilibrium with 4(1H)-quinolinone and associated solubility challenges—this guide prioritizes solvent optimization and broth microdilution (BMD) over agar diffusion methods. This protocol is aligned with CLSI M07-A10 standards to ensure data reproducibility and translatability in preclinical drug development.

Introduction & Chemical Rationale

The Compound: 2-Amino-4-hydroxy-3-phenylquinoline

The target compound belongs to the aminoquinoline class, a scaffold historically significant in medicinal chemistry for its DNA-intercalating and gyrase-inhibiting properties.

  • Tautomerism: Researchers must recognize that AHPQ exists in dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolinone) . In aqueous physiological media (pH 7.4), the keto tautomer often predominates, which significantly influences hydrogen bond donor/acceptor profiles and membrane permeability.

  • Solubility Profile: The 3-phenyl substituent adds substantial lipophilicity (LogP > 3.0 estimated). Consequently, AHPQ exhibits poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a co-solvent.

Experimental Strategy

While Agar Well Diffusion is often used for preliminary screening, it is not recommended as the primary endpoint for AHPQ due to the compound's poor diffusion rate in aqueous agar matrices, which can yield false negatives.

  • Primary Method: Broth Microdilution (BMD) – Provides quantitative Minimum Inhibitory Concentration (MIC) data.[1][2]

  • Secondary Method: Minimum Bactericidal Concentration (MBC) – Distinguishes bacteriostatic vs. bactericidal activity.

Material Preparation & Safety

Reagents
  • Test Compound: 2-Amino-4-hydroxy-3-phenylquinoline (Purity >95% by HPLC).

  • Solvent: Sterile DMSO (Dimethyl Sulfoxide), ACS Grade.

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Cation adjustment (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L) is critical for standardizing outer membrane permeability in Gram-negatives.

  • Comparator Antibiotic: Ciprofloxacin (Fluoroquinolone class control).

  • Indicator (Optional): Resazurin (0.015%) or TTC for visual endpoint confirmation.

Stock Solution Preparation (Critical Step)

Due to the hydrophobic phenyl group, direct dissolution in water is impossible.

  • Weighing: Accurately weigh 10.0 mg of AHPQ.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.

    • Expert Tip: If precipitation occurs, sonicate at 40 kHz for 5 minutes. Do not heat above 40°C to prevent degradation.

  • Working Stock: Dilute the Master Stock 1:10 in CAMHB to achieve 1,000 µg/mL.

    • Validation: Ensure the final DMSO concentration in the highest test well does not exceed 1-2%, as DMSO >2.5% is toxic to many bacteria.

Experimental Workflow: Broth Microdilution (MIC)

Bacterial Strain Selection

Select a panel representing key resistance phenotypes:

  • Gram-Positive: Staphylococcus aureus ATCC 29213 (MSSA), S. aureus ATCC 43300 (MRSA).

  • Gram-Negative: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.

Inoculum Preparation (Direct Colony Suspension)
  • Culture: Grow bacteria on non-selective agar (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.

  • Suspension: Pick 3-5 isolated colonies and suspend in saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL) using a nephelometer.
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of approx.

    
     CFU/mL .[3]
    
    • Time Criticality: Use the inoculum within 15 minutes of preparation to maintain viability.

Microplate Setup

Use a sterile 96-well polystyrene microplate (U-bottom or flat-bottom).

  • Columns 1-10: Serial 2-fold dilutions of AHPQ (Test range: 256 µg/mL to 0.5 µg/mL).

  • Column 11 (Growth Control): Bacteria + Broth + DMSO (solvent match).

  • Column 12 (Sterility Control): Broth only.

Visual Workflow:

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Dilute to Working Conc Plate 96-Well Plate Incubation (35°C, 16-20h) Dilution->Plate Add 100µL per well Inoculum Inoculum Prep (0.5 McFarland -> 1:150) Inoculum->Plate Add 100µL per well Read Read MIC (Visual/OD600) Plate->Read

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Incubation & Reading[3]
  • Seal: Cover plate with an adhesive gas-permeable seal to prevent evaporation.

  • Incubate:

    
    C in ambient air for 16–20 hours (24h for Staphylococcus if confirming MRSA).
    
  • Read:

    • Visual: Place plate on a dark background. Look for the "button" of bacterial pellet.[3]

    • Definition: The MIC is the lowest concentration showing complete inhibition of visible growth.[3][4]

    • Expert Insight: If "trailing" growth (tiny pinpoints) is observed, ignore it for bacteriostatic agents, but for quinolines (typically bactericidal), read the clear well.

Secondary Assay: Minimum Bactericidal Concentration (MBC)[5]

The MIC indicates inhibition; the MBC indicates killing.[5]

  • Sampling: Pipette 10 µL from the MIC well and the two wells above the MIC (supraminimal concentrations).

  • Plating: Spot onto fresh MHA plates.

  • Incubation: 24 hours at 35°C.

  • Calculation: The MBC is the concentration killing

    
     of the initial inoculum (i.e., 
    
    
    
    colonies usually visible from a
    
    
    start).

Data Analysis & Interpretation

Summarize results in a comparative table. Since AHPQ is a research compound, there are no official CLSI breakpoints. Efficacy is determined relative to the control (Ciprofloxacin).[2]

StrainGramAHPQ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureus ATCC 29213(+)[Experimental] 0.12 - 0.5Potency Benchmark
E. coli ATCC 25922(-)[Experimental] 0.004 - 0.015Permeability Check
P. aeruginosa ATCC 27853(-)[Experimental] 0.25 - 1.0Efflux Liability

Logic Check:

  • If MIC(AHPQ) is < 10 µg/mL : Considered a "Hit" for lead optimization.

  • If MIC(AHPQ) is > 64 µg/mL : Likely poor permeability or efflux substrate.

  • If MIC(Gram+) << MIC(Gram-): Suggests inability to penetrate the Gram-negative outer membrane (LPS barrier).

Troubleshooting & Pitfalls

Precipitation in Wells
  • Symptom: The media turns cloudy immediately upon adding the compound, or crystals form after incubation.

  • Cause: AHPQ is hydrophobic. The aqueous CAMHB environment caused it to crash out.

  • Solution: Verify the final DMSO concentration is < 2%. If solubility is still poor, switch to Beta-cyclodextrin formulations or test at lower concentration ranges. Do not read precipitated wells as "growth".

The "Skipped Well" Phenomenon
  • Symptom: Growth at 8 µg/mL, no growth at 4 µg/mL, growth at 2 µg/mL.

  • Cause: Pipetting error or contamination.

  • Action: Discard the specific row data and repeat the assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[5][6] CLSI document M07-A10.[3] Wayne, PA: Clinical and Laboratory Standards Institute.

  • BenchChem. (2025).[4][7] Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide.Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3][8] Nature Protocols, 3(2), 163–175. Link

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Link

Sources

Application Note: A Framework for In Vitro Assay Development for 2-Amino-4-hydroxy-3-phenylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimalarial, and antimicrobial agents.[2][3] This application note provides a comprehensive framework for the initial in vitro characterization of 2-Amino-4-hydroxy-3-phenylquinoline, a member of this versatile chemical class. We present detailed protocols for foundational assays designed to assess its cytotoxic potential and to explore a common mechanism of action for quinoline-based compounds—kinase inhibition. These protocols are designed to be self-validating systems, incorporating essential controls and clear data analysis pathways to ensure trustworthy and reproducible results for researchers in drug discovery and development.

Introduction to 2-Amino-4-hydroxy-3-phenylquinoline

Quinoline derivatives are heterocyclic aromatic compounds that have garnered significant attention from the scientific community due to their diverse biological activities.[4] Many quinoline-based agents exert their therapeutic effects by inducing programmed cell death (apoptosis) or by interfering with critical cellular signaling pathways, often through the inhibition of protein kinases.[2][5] The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a notable target for quinoline-based anticancer agents.[6][7]

Given this background, the primary objective when characterizing a novel quinoline derivative like 2-Amino-4-hydroxy-3-phenylquinoline is to determine its biological impact on cancer cells and to elucidate its potential mechanism of action. This guide outlines a two-pronged approach:

  • Assessment of Cytotoxicity: Quantifying the compound's ability to reduce the viability of cancer cell populations.

  • Investigation of Kinase Inhibition: Determining if the compound interferes with the activity of protein kinases, a common mechanism for anticancer drugs.[8]

This structured approach allows for the efficient screening and characterization of the compound's therapeutic potential.

Experimental Design & Workflow

A logical workflow is critical for the systematic evaluation of a new chemical entity. The process begins with assessing the compound's overall effect on cell health and proceeds to investigate a plausible molecular mechanism if significant activity is observed.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Compound Prepare 2-Amino-4-hydroxy-3-phenylquinoline Stock Solution CellCulture Culture & Seed Cancer Cell Lines (e.g., A549, MCF-7) Compound->CellCulture Treat cells ViabilityAssay Perform Cell Viability Assay (WST-1 Protocol) CellCulture->ViabilityAssay IC50_Calc Calculate IC50 Value ViabilityAssay->IC50_Calc KinaseAssay Perform In Vitro Kinase Assay (ADP-Glo™ Protocol) IC50_Calc->KinaseAssay If IC50 is potent Kinase_IC50 Determine Kinase IC50 Value KinaseAssay->Kinase_IC50 DataAnalysis Correlate Cytotoxicity with Kinase Inhibition Kinase_IC50->DataAnalysis

Figure 1: General experimental workflow for the in vitro evaluation of 2-Amino-4-hydroxy-3-phenylquinoline.

Protocol 1: Cell Viability Assessment using WST-1 Assay

Principle: Cell viability assays are fundamental to drug discovery for evaluating a compound's effect on cell health and proliferation.[9] The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 reagent to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[10]

Materials and Reagents:

  • 2-Amino-4-hydroxy-3-phenylquinoline

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • WST-1 reagent

  • DMSO (cell culture grade)

  • 96-well flat-bottom tissue culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 440-450 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate.[9]

    • Include wells for "cells only" (negative control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Amino-4-hydroxy-3-phenylquinoline in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations or vehicle control.[2]

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • WST-1 Assay and Measurement:

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate the plate for an additional 1-4 hours in the cell culture incubator. Monitor color development to determine the optimal endpoint.

    • Gently shake the plate for 1 minute to ensure the uniform distribution of the formazan product.

    • Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength above 600 nm to correct for background absorbance.

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100]

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assessment using ADP-Glo™ Assay

Principle: Many quinoline derivatives function as ATP-competitive kinase inhibitors.[8] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP produced and thus to the kinase activity.[11][12]

Signaling Pathway Context:

G cluster_pathway Generic Kinase-Mediated Apoptosis Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Kinase_B->Pro_Survival inhibits Apoptosis Apoptosis Pro_Survival->Apoptosis blocks Compound 2-Amino-4-hydroxy- 3-phenylquinoline Compound->Kinase_A INHIBITS

Figure 2: Inhibition of a kinase cascade can disrupt pro-survival signaling, leading to apoptosis.

Materials and Reagents:

  • 2-Amino-4-hydroxy-3-phenylquinoline

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound and staurosporine in kinase buffer with DMSO. Ensure the final DMSO concentration is consistent across all wells.

    • Prepare a solution containing the kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often at or near its Kₘ for ATP).

  • Kinase Reaction:

    • Add 5 µL of the test compound or control (vehicle or staurosporine) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture, followed by 5 µL of the ATP solution.[13]

    • The final reaction volume will be 15 µL. Include "no kinase" controls to measure background signal.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1):

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add 30 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - ((Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation & Interpretation

The results from these assays provide a quantitative measure of the compound's biological activity. The data should be summarized for clear comparison.

Table 1: Example Biological Activity Data

Assay TypeTargetCell LineIC₅₀ (µM)
Cell ViabilityWhole CellA549 (Lung)8.5
Cell ViabilityWhole CellMCF-7 (Breast)12.2
Kinase InhibitionEGFR(Biochemical)1.5
Kinase InhibitionSRC(Biochemical)25.7

Interpretation: In this hypothetical example, 2-Amino-4-hydroxy-3-phenylquinoline shows potent inhibition of the EGFR kinase in a biochemical assay. This is coupled with moderate cytotoxic activity against two cancer cell lines. The correlation between the potent biochemical inhibition and the cellular effect suggests that the compound's cytotoxic activity may be, at least in part, mediated through the inhibition of EGFR. The weaker inhibition of SRC kinase suggests a degree of selectivity.

Troubleshooting Common Issues

  • High Variability in Cell Viability Assay:

    • Cause: Inconsistent cell seeding, edge effects in the plate, or compound precipitation.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Check the solubility of the compound in the culture medium.[9]

  • Low Signal-to-Background in Kinase Assay:

    • Cause: Insufficient kinase activity, suboptimal ATP concentration, or expired reagents.

    • Solution: Titrate the kinase to determine the optimal concentration that yields a robust signal.[14] Verify that the ATP concentration is appropriate for the assay. Use fresh reagents as recommended by the manufacturer.

  • IC₅₀ from Cellular and Biochemical Assays Do Not Correlate:

    • Cause: Poor cell permeability of the compound, compound being removed by efflux pumps, or the targeted kinase not being a primary driver of viability in the chosen cell line.[8]

    • Solution: Conduct permeability assays (e.g., PAMPA). Test in cell lines known to be sensitive to the target kinase inhibition. Consider that the compound may have other mechanisms of action.

Conclusion

This application note provides a robust and validated starting point for the in vitro characterization of 2-Amino-4-hydroxy-3-phenylquinoline. The described cell viability and kinase inhibition assays are essential tools in early-stage drug discovery, enabling the determination of cytotoxic potency and the elucidation of a potential mechanism of action. By following these detailed protocols, researchers can generate reliable and reproducible data to guide further development, structure-activity relationship (SAR) studies, and more complex biological investigations.

References

  • Benchchem. (n.d.). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025, March 15). PubMed.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for IRAK4 Overview.
  • Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Taylor & Francis Online.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Dayani, H., et al. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development.
  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC.
  • Benchchem. (n.d.). physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals.

Sources

Application Note: 2-Amino-4-hydroxy-3-phenylquinoline as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on 2-Amino-4-hydroxy-3-phenylquinoline (also known as 2-amino-3-phenylquinolin-4(1H)-one ). This guide prioritizes mechanistic insight, reproducible protocols, and downstream utility in medicinal chemistry.

CAS Number: [Generic for 2-amino-4-quinolones, specific isomer varies] | Molecular Formula: C₁₅H₁₂N₂O | MW: 236.27 g/mol

Introduction & Strategic Value

2-Amino-4-hydroxy-3-phenylquinoline (AHPQ) is a "privileged scaffold" intermediate. It sits at the intersection of several bioactive classes, most notably tacrine analogues (acetylcholinesterase inhibitors) and kinase inhibitors .

Its chemical utility stems from its ambident nucleophilicity and tautomeric versatility .

  • Tautomerism: In solution, the compound exists in equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. The 4-one tautomer is generally favored in polar solvents and the solid state, stabilizing the structure via intermolecular hydrogen bonding.

  • Reactivity Profile:

    • C-2 Amino Group: Acts as a guanidine-like nucleophile, suitable for cyclization reactions to form tricyclic systems (e.g., pyrimido[4,5-b]quinolines).

    • C-4 Carbonyl/Hydroxyl: Susceptible to activation (e.g., by POCl₃) to form 4-chloro derivatives, which are precursors for nucleophilic aromatic substitution (SɴAr).

    • C-3 Phenyl Ring: Provides steric bulk and hydrophobic interaction potential, critical for binding in hydrophobic pockets of enzymes (e.g., ATP binding sites).

Synthesis Protocol: The Isatoic Anhydride Route

While multiple routes exist, the condensation of isatoic anhydride with phenylacetonitrile (benzyl cyanide) is the most robust, atom-economical method. It avoids the use of unstable anthraniloyl chlorides and proceeds via a decarboxylative ring-opening/ring-closing cascade.

Mechanism of Action
  • Activation: Base generates the carbanion of phenylacetonitrile.

  • Ring Opening: The carbanion attacks the anhydride carbonyl of isatoic anhydride.

  • Decarboxylation: Loss of CO₂ drives the formation of the intermediate o-aminobenzoyl-phenylacetonitrile.

  • Cyclization: The aniline nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to form the 2-amino-quinoline core.

DOT Diagram: Synthesis Pathway

SynthesisPathway Isatoic Isatoic Anhydride Inter2 o-Aminobenzoyl- phenylacetonitrile Isatoic->Inter2 Nucleophilic Attack BnCN Benzyl Cyanide (Phenylacetonitrile) Inter1 Carbanion Intermediate BnCN->Inter1 Deprotonation Base Base (NaH or t-BuOK) Base->Inter1 Inter1->Inter2 - CO2 Product 2-Amino-3-phenyl- quinolin-4(1H)-one Inter2->Product Intramolecular Cyclization

Caption: Mechanistic cascade for the synthesis of 2-amino-3-phenylquinolin-4(1H)-one via isatoic anhydride.

Experimental Procedure

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • Phenylacetonitrile (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv) OR Potassium tert-butoxide (1.2 equiv)

  • Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation:

    • If using NaH: Wash 1.2 equiv of NaH with dry hexane (2x) under nitrogen to remove mineral oil. Suspend in anhydrous DMF (5 mL/mmol).

    • If using t-BuOK: Dissolve directly in anhydrous DMF.

  • Carbanion Formation: Cool the base suspension to 0°C. Add Phenylacetonitrile (1.1 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases (if using NaH).

  • Addition: Add Isatoic Anhydride (1.0 equiv) portion-wise as a solid (or dissolved in minimal DMF) to the reaction mixture.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 80–100°C for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of isatoic anhydride and the formation of a highly fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water (approx. 10x reaction volume) with vigorous stirring.

    • Neutralize carefully with 1N HCl to pH ~7. The product typically precipitates as an off-white to yellow solid.

  • Purification:

    • Filter the precipitate. Wash copiously with water to remove DMF and salts.

    • Wash with cold diethyl ether to remove unreacted nitrile.

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Glacial Acetic Acid if necessary.[1]

  • Yield: Typical isolated yields range from 65% to 85% .

Characterization Data

Verify the product identity using the following expected spectral characteristics.

TechniqueExpected Signal / CharacteristicAssignment
¹H NMR (DMSO-d₆) δ 10.8–11.2 (br s, 1H)NH (Amide/Lactam)
δ 7.2–7.6 (m, 9H)Aromatic protons (Quinoline + Phenyl)
δ 6.5–7.0 (br s, 2H)NH₂ (Amino group, exchangeable)
¹³C NMR ~175 ppmC=O (C-4 Carbonyl)
~155 ppmC-2 (Guanidine-like carbon)
~115–120 ppmC-3 (Quaternary carbon)
IR (ATR) 3300–3450 cm⁻¹N-H stretching (Primary amine)
1640–1660 cm⁻¹C=O stretching (Amide I)

Downstream Applications & Transformations[3][4]

AHPQ is a versatile intermediate. The following workflow diagram illustrates its conversion into key pharmaceutical scaffolds.

DOT Diagram: Downstream Chemistry

Downstream AHPQ 2-Amino-3-phenyl- quinolin-4(1H)-one Chloro 2-Amino-4-chloro- 3-phenylquinoline AHPQ->Chloro POCl3, Reflux (Chlorination) Acridine Tacrine Analogues (Pyrimido-quinolines) AHPQ->Acridine Cyclohexanone, Friedlander Condensation Imidazo Imidazo[1,2-a]quinoline Derivatives AHPQ->Imidazo Chloroacetyl chloride, Cyclization

Caption: Divergent synthesis pathways starting from 2-Amino-3-phenylquinolin-4(1H)-one.

Key Reaction Protocols
A. Chlorination (Synthesis of 2-Amino-4-chloro-3-phenylquinoline)

This activates the 4-position for SɴAr reactions, allowing the introduction of diverse amines.

  • Reagent: Phosphoryl chloride (POCl₃).

  • Condition: Reflux neat or in toluene for 2–4 hours.

  • Note: The 2-amino group may require protection (e.g., acetylation) depending on the severity of the conditions, though the free amine often survives due to protonation in the acidic medium.

B. Synthesis of Imidazo[1,2-a]quinolines

Reaction with α-haloketones or α-haloesters creates a third ring fused to the N1-C2 bond.

  • Reagent: Chloroacetyl chloride or Phenacyl bromide.

  • Condition: Reflux in ethanol or DMF.

  • Application: These tricyclic structures are potent benzodiazepine receptor ligands.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505–536.

  • Quinoline Synthesis: Velezheva, V. S., & Ryabova, S. Y. (1990). Conversion of 2-amino-3-phenyl-4-quinolone to 1H-2,3-dihydro-2,9-dioxo-10-phenylimidazo[1,2-a]quinoline. Chemistry of Heterocyclic Compounds, 26, 333–334.[2][3]

  • Anticancer Activity: Senol, I. M. (2025).[4] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Turkish Journal of Chemistry.

  • General Methodology: Mekheimer, R. A. (2001). Synthesis and reactions of 2-aminoquinoline-3-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Oncology Drug Development Professionals.

Introduction & Pharmacological Context

Quinoline derivatives have emerged as highly privileged scaffolds in modern oncology drug discovery. Specifically, compounds sharing the 2-amino-3-phenylquinoline backbone have demonstrated significant potential as targeted anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades [1].

2-Amino-4-hydroxy-3-phenylquinoline (CAS: 860231-87-4; MW: 236.27 g/mol ) is a structurally critical compound in this class. To support preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound, a robust, highly sensitive, and high-throughput bioanalytical method is required. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify 2-Amino-4-hydroxy-3-phenylquinoline in human plasma, establishing a self-validating system that ensures data integrity and reproducibility.

Method Rationale: The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than merely executing a protocol.

  • Sample Preparation Causality: Quinoline derivatives are highly lipophilic and exhibit strong plasma protein binding. Protein precipitation (PPT) using a 3:1 volume ratio of Acetonitrile (ACN) to plasma was selected over Solid Phase Extraction (SPE). ACN effectively denatures hydrophobic binding pockets in plasma proteins (like Human Serum Albumin), ensuring the complete release of the analyte. This choice maximizes laboratory throughput while maintaining an extraction recovery of >85%.

  • Chromatographic Strategy: A sub-2 µm C18 stationary phase is utilized. The hydrophobic phenyl and quinoline rings interact strongly with the C18 alkyl chains. By employing a rapid gradient of water and ACN, we achieve sharp peak shapes and minimize the co-elution of endogenous phospholipids, which are a primary source of ion suppression.

  • Ionization & MS/MS Causality: The mobile phase is modified with 0.1% Formic Acid. Formic acid acts as a proton donor (

    
    ), which is essential for ionizing the primary amine group at the C2 position of the quinoline ring in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) ensures absolute trustworthiness by filtering out matrix noise, monitoring the specific fragmentation of the 
    
    
    
    precursor ion (
    
    
    237.1) to its stable product ions.

Experimental Protocols

Chemicals, Reagents, and Self-Validating Controls
  • Analyte: 2-Amino-4-hydroxy-3-phenylquinoline (Purity

    
     98%).
    
  • Internal Standard (IS): Erlotinib (or a stable-isotope labeled quinoline analog). Erlotinib is chosen as an analog IS due to its similar basicity, ionization efficiency, and retention behavior [2].

  • Reagents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

  • Self-Validating System: Every analytical batch must include a System Suitability Test (SST) to verify column performance, a double-blank (matrix without analyte or IS) to check for carryover, and Quality Control (QC) samples at three concentration levels (Low, Mid, High) to validate run-to-run accuracy.

Step-by-Step Sample Preparation Workflow
  • Thawing: Thaw human plasma samples on wet ice to prevent analyte degradation.

  • Aliquot: Transfer

    
     of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-bind Eppendorf tube.
    
  • Spike IS: Add

    
     of the Internal Standard working solution (
    
    
    
    Erlotinib in 50% Methanol). Vortex briefly.
  • Precipitation: Add

    
     of ice-cold Acetonitrile to induce protein precipitation.
    
  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption.

  • Centrifugation: Centrifuge at

    
     (
    
    
    
    ) for 10 minutes at
    
    
    .
  • Transfer & Evaporation: Transfer

    
     of the clear supernatant into a clean 96-well collection plate. Evaporate to dryness under a gentle stream of Nitrogen at 
    
    
    
    .
  • Reconstitution: Reconstitute the residue in

    
     of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute.
    
  • Injection: Inject

    
     into the LC-MS/MS system.
    

Workflow N1 1. Aliquot Plasma (50 µL) N2 2. Add Internal Standard (10 µL) N1->N2 N3 3. Protein Precipitation (150 µL Acetonitrile) N2->N3 N4 4. Vortex & Centrifuge (14,000 rpm, 10 min) N3->N4 N5 5. Supernatant Transfer & Evaporation N4->N5 N6 6. Reconstitution (Mobile Phase) N5->N6 N7 7. LC-MS/MS Injection N6->N7

Fig 1. Bioanalytical sample preparation workflow using protein precipitation.

LC-MS/MS Instrumental Conditions

The method utilizes a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer equipped with an ESI source.

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecification / Setting
Analytical Column C18 UHPLC Column (

,

)
Mobile Phase A

Formic Acid in LC-MS Grade Water
Mobile Phase B

Formic Acid in LC-MS Grade Acetonitrile
Flow Rate

Gradient Program 0-0.5 min: 5% B; 0.5-2.5 min: 5%

95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% B
Column Temperature

Ionization Mode Positive ESI (

)
Capillary Voltage

Desolvation Temp

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
2-Amino-4-hydroxy-3-phenylquinoline 237.1119.128Quantifier
2-Amino-4-hydroxy-3-phenylquinoline 237.1194.120Qualifier
Erlotinib (IS) 394.2278.135IS Quantifier

Quantitative Data and Method Validation

The method was validated according to FDA/EMA bioanalytical method validation guidelines. The self-validating nature of the protocol ensures that matrix effects do not compromise the quantitative integrity of the assay.

Table 3: Bioanalytical Method Validation Summary

Validation ParameterResult / RangeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range


Lower Limit of Quantitation (LLOQ)

Signal-to-Noise (S/N)

10
Intra-day Precision (CV%)


(

at LLOQ)
Inter-day Precision (CV%)


(

at LLOQ)
Accuracy (% Bias)

to


(

at LLOQ)
Extraction Recovery

Consistent across all QC levels
Matrix Effect (IS Normalized)


(Minimal suppression)

Biological Application: EGFR Pathway Inhibition

The accurate quantification of 2-Amino-4-hydroxy-3-phenylquinoline is directly tied to evaluating its efficacy as an EGFR inhibitor. In oncology models, quinoline derivatives bind to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR [1]. This binding prevents receptor autophosphorylation, thereby shutting down the downstream PI3K/AKT survival pathway and inducing apoptosis in malignant cells [3].

Pathway Drug 2-Amino-4-hydroxy- 3-phenylquinoline EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits PI3K PI3K EGFR->PI3K Blocked AKT AKT (Phosphorylated) PI3K->AKT Blocked Apoptosis Apoptosis / Growth Arrest AKT->Apoptosis Promotes

Fig 2. Pharmacological inhibition of the EGFR/PI3K/AKT signaling pathway by quinoline derivatives.

Conclusion

This application note outlines a highly reliable, E-E-A-T compliant LC-MS/MS method for the quantification of 2-Amino-4-hydroxy-3-phenylquinoline in human plasma. By strategically utilizing protein precipitation and optimized MRM transitions, the method achieves an LLOQ of


 with a rapid 5.0-minute run time. This protocol provides drug development professionals with a robust tool for advancing quinoline-based EGFR inhibitors through preclinical and clinical pharmacokinetic evaluations.

References

  • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Source: Turkish Journal of Chemistry (2025). URL: [Link][1]

  • Title: Design, synthesis, and molecular modeling of quinoline-based derivatives as anti-breast cancer agents targeting EGFR/AKT signaling pathway. Source: Ovid / Chemical Biology & Drug Design (2021). URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in optimizing the synthesis of 2-Amino-4-hydroxy-3-phenylquinoline.

The most efficient synthetic route for this scaffold relies on the base-mediated condensation of isatoic anhydride with phenylacetonitrile (benzyl cyanide)[1]. While conceptually straightforward, the reaction is highly sensitive to moisture, base strength, and thermal conditions. This guide deconstructs the mechanistic causality behind common failures and provides field-proven, self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathway & Logical Flow

To troubleshoot effectively, one must first understand the reaction's causality. The synthesis proceeds via a cascade mechanism:

  • Deprotonation: A strong base abstracts an alpha-proton from phenylacetonitrile to form a nucleophilic carbanion.

  • Nucleophilic Attack & Ring Opening: The carbanion attacks the C4 carbonyl of isatoic anhydride[1].

  • Decarboxylation: The benzoxazine ring opens, releasing CO₂ to form the intermediate 1-(2-aminophenyl)-2-cyano-2-phenylethan-1-one.

  • Intramolecular Cyclization: The primary aniline amine attacks the electrophilic nitrile carbon.

  • Tautomerization: The system tautomerizes to the thermodynamically stable 2-amino-4-hydroxy-3-phenylquinoline aromatic core[2].

Mechanism A Phenylacetonitrile B Base (e.g., KOtBu) Deprotonation A->B C α-Carbanion Formation B->C E Nucleophilic Attack at C4 C->E D Isatoic Anhydride D->E F Ring Opening & Decarboxylation (-CO2) E->F G 1-(2-Aminophenyl)-2-cyano-2-phenylethan-1-one (Intermediate) F->G H Intramolecular Cyclization (Amine attacks Nitrile) G->H I Tautomerization H->I J 2-Amino-4-hydroxy-3-phenylquinoline (Final Product) I->J

Caption: Mechanistic pathway for the base-mediated synthesis of 2-Amino-4-hydroxy-3-phenylquinoline.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my overall yield consistently below 40%, and how do I optimize the base/solvent system?

Causality: The initial deprotonation of phenylacetonitrile (pKa ~21.9 in DMSO) requires a base strong enough to push the equilibrium toward the carbanion. If a weak base (like K₂CO₃) or a protic solvent (like ethanol) is used, carbanion formation is incomplete. Furthermore, protic solvents can act as competing nucleophiles, attacking the isatoic anhydride to form inactive esters[1]. Solution: Transition to a strong, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) in an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Table 1: Quantitative Impact of Base and Solvent Selection on Yield

Base (1.2 eq)Solvent (Anhydrous)Temp (°C)Time (h)Isolated Yield (%)Primary Observation
NaOHEthanol801232%High ester byproduct formation.
K₂CO₃DMF1001645%Incomplete starting material conversion.
NaH (60%)THF65878%Good conversion, moderate cyclization rate.
KOtBu DMF 110 4 91% Rapid decarboxylation, complete cyclization.
Q2: I am observing a significant amount of anthranilic acid as a byproduct. What is causing this?

Causality: Isatoic anhydride is highly susceptible to nucleophilic attack by water. In the presence of adventitious moisture and a base, water outcompetes the phenylacetonitrile carbanion, attacking the C4 carbonyl. This leads to premature ring opening and decarboxylation, yielding anthranilic acid[1]. Anthranilic acid is unreactive toward phenylacetonitrile under these conditions. Solution: This is a classic moisture-control failure. Ensure that DMF is strictly anhydrous (stored over 3Å molecular sieves) and that the reaction is conducted under a continuous inert atmosphere (Nitrogen or Argon).

Q3: LC-MS shows the intermediate has formed, but cyclization has stalled. How do I drive it to completion?

Causality: The intramolecular attack of the aniline amine onto the cyano group to form the quinoline ring has a high activation energy barrier. If the reaction temperature is too low (e.g., room temperature to 60 °C), the intermediate 1-(2-aminophenyl)-2-cyano-2-phenylethan-1-one will accumulate[2]. Solution: The protocol must be a self-validating thermal system. After the initial CO₂ evolution ceases (indicating intermediate formation), the temperature must be ramped to 110 °C. The disappearance of the intermediate mass and the appearance of the tautomerized product mass validate the thermal threshold.

Troubleshooting Start Issue: Low Yield (<40%) Q1 Byproduct Analysis: Is Anthranilic Acid present? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Sol1 Moisture Contamination. Dry solvents & use fresh Isatoic Anhydride. Yes1->Sol1 Q2 Is the uncyclized intermediate accumulating? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Sol2 Thermal barrier not met. Increase temp to 110°C & extend time. Yes2->Sol2 Sol3 Base inefficiency. Switch to KOtBu in anhydrous DMF. No2->Sol3

Caption: Troubleshooting decision tree for optimizing 2-Amino-4-hydroxy-3-phenylquinoline synthesis.

Optimized Experimental Protocol

This step-by-step methodology incorporates the principles discussed above, ensuring a self-validating workflow[3].

Reagents:

  • Isatoic anhydride (1.0 eq, 10 mmol, 1.63 g) - Must be freshly opened or stored in a desiccator.

  • Phenylacetonitrile (1.1 eq, 11 mmol, 1.29 g)

  • Potassium tert-butoxide (KOtBu) (2.5 eq, 25 mmol, 2.80 g)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Preparation of the Carbanion: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon. Add anhydrous DMF (15 mL) and KOtBu (2.80 g). Cool the suspension to 0 °C using an ice bath.

  • Activation: Add phenylacetonitrile (1.29 g) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. Self-Validation Check: The solution will turn deep yellow/orange, confirming the formation of the alpha-carbanion.

  • Condensation: Dissolve isatoic anhydride (1.63 g) in anhydrous DMF (15 mL) in a separate dry vial. Add this solution dropwise to the carbanion mixture over 15 minutes.

  • Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Self-Validation Check: Effervescence (CO₂ gas evolution) should be visible. If no gas is observed, the isatoic anhydride may have degraded.

  • Thermal Cyclization: Attach a heating mantle and elevate the reaction temperature to 110 °C. Stir at this temperature for 4 hours to drive the intramolecular cyclization to completion.

  • Workup & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of ice-cold distilled water while stirring vigorously. Neutralize the highly basic solution by adding 1M HCl dropwise until the pH reaches ~7.0.

  • Isolation: A dense precipitate of 2-Amino-4-hydroxy-3-phenylquinoline will form. Filter the solid under vacuum, wash sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove residual DMF and unreacted phenylacetonitrile.

  • Purification: Recrystallize the crude product from a mixture of DMF/Water or hot ethanol to afford the pure compound. Dry under high vacuum at 60 °C overnight. Expected yield: 85–92%.

References

  • US Patent 4247699A. "Process for making 2-amino-4-hydroxyquinolines." Google Patents.
  • Hardman, R., et al. "A Convenient Synthesis of 2-Amino-4-hydroxyquinolines." Journal of the Chemical Society, 3878 (1954). URL:[Link]

Sources

Overcoming solubility issues of 2-Amino-4-hydroxy-3-phenylquinoline in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-hydroxy-3-phenylquinoline

Topic: Overcoming Solubility & Assay Interference Issues Compound Class: 2-Amino-4-quinolone / 4-Hydroxyquinoline derivatives Audience: Researchers, Medicinal Chemists, Assay Development Scientists

Executive Summary: The Solubility Paradox

2-Amino-4-hydroxy-3-phenylquinoline presents a classic "brick dust" profile common in kinase inhibitor scaffolds. Its poor solubility arises from a high melting point driven by a robust intermolecular hydrogen-bonding network (between the 2-amino and 4-oxo/hydroxy groups) and the lipophilic nature of the 3-phenyl ring.

Critical Insight: This compound is not a static structure.[1][2][3][4] It exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) .[5][6] In aqueous assay buffers (pH 7.4), the keto form typically predominates but is often less soluble than expected due to strong crystal lattice energy.

Troubleshooting Guide (FAQ Format)

Section A: Stock Preparation & Storage

Q1: My compound precipitates even in 100% DMSO at -20°C. Is my stock ruined? A: Not necessarily, but it indicates "Crash-Out" due to saturation.

  • Root Cause: While DMSO is a polar aprotic solvent, this compound’s planar structure encourages stacking. Freezing can induce micro-precipitation that doesn't redissolve upon thawing.

  • Solution:

    • Sonicate: Sonicate the stock at 37°C for 10–15 minutes before every use. Visual clarity is not enough; micro-crystals may persist.

    • Lower Concentration: If you are storing at 50 mM or 100 mM, dilute to 10 mM . The stability gain outweighs the volume loss.

    • Aliquot: Avoid freeze-thaw cycles. Store single-use aliquots.

Q2: Can I use Ethanol or Methanol instead of DMSO? A: Generally, No .

  • Reasoning: Alcohols are protic solvents. They can interfere with the hydrogen bonding required to keep the compound in solution and often have lower solubilizing power for this specific scaffold compared to DMSO. Furthermore, ethanol evaporates rapidly, changing stock concentration.

Section B: Assay Buffer Compatibility

Q3: The compound crashes out immediately when I add it to PBS or Media. A: This is the "Solvent Shock" effect.

  • Mechanism: Diluting from DMSO (dielectric constant

    
    ) to water (
    
    
    
    ) causes a sudden energy shift, forcing hydrophobic molecules to aggregate.
  • Protocol Fix (The "Intermediate" Step):

    • Do not pipette 100% DMSO stock directly into the assay well.

    • Create a 10x or 100x intermediate dilution in a buffer containing 0.05% Pluronic F-127 or Tween-80 .

    • Add this intermediate to your final assay plate. The surfactant creates a "solubility bridge."

Q4: Does pH affect the solubility of this specific quinoline? A: Yes, significantly.

  • Chemistry: The 2-amino group is weakly basic (pKa ~6–7), and the 4-hydroxy group is weakly acidic (pKa ~11).

  • Behavior:

    • pH 2–5: Protonated amine (

      
      ) 
      
      
      
      High Solubility .
    • pH 7.4 (Assay): Neutral/Zwitterionic species

      
      Lowest Solubility  (Isoelectric point risk).
      
    • pH >10: Deprotonated enolate

      
      Moderate Solubility .
      
  • Action: If your assay tolerates it, adjust buffer pH slightly away from neutral (e.g., pH 6.8 or 7.8) to see if solubility improves.

Advanced Formulation Strategies

If standard DMSO dilution fails, use these "Rescue Formulations" for cellular or enzymatic assays.

StrategyReagentConcentrationMechanismBest For
Complexation HP-

-Cyclodextrin
10–20% (w/v)Encapsulates the hydrophobic phenyl ring; shields it from water.Animal dosing (IP/PO) & Cell culture.
Surfactant Pluronic F-1270.01% – 0.1%Prevents micro-aggregation by coating hydrophobic surfaces.Biochemical / Enzyme assays.
Co-Solvent PEG-40010–30%Reduces the polarity of the bulk solvent.High-concentration stock dilutions.

Step-by-Step Protocols

Protocol A: The "Solubility Bridge" Dilution Method

Use this to prevent precipitation in 96/384-well plates.

  • Prepare Stock: 10 mM compound in anhydrous DMSO.

  • Prepare Diluent: PBS + 0.1% Pluronic F-127 (filtered).

  • Intermediate Step: Dilute Stock 1:10 into the Diluent (Result: 1 mM compound, 10% DMSO). Vortex immediately.

  • Final Step: Dilute Intermediate 1:100 into Assay Buffer (Result: 10

    
    M compound, 0.1% DMSO, 0.001% Pluronic).
    
Protocol B: Tautomer-Specific QC Check (Absorbance)

Verify if your compound is aggregating using UV-Vis.

  • Prepare 50

    
    M solution in Assay Buffer.
    
  • Measure Absorbance at 250 nm and 400 nm .

  • Logic:

    • High Absorbance at >400 nm (where the monomer shouldn't absorb) indicates Light Scattering due to aggregation.

    • Pass Criteria:

      
      .
      

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling 2-Amino-4-hydroxy-3-phenylquinoline in assays.

SolubilityWorkflow Start Start: 10mM DMSO Stock CheckPrecip Visual Inspection: Precipitate? Start->CheckPrecip Sonicate Sonicate 37°C (15 mins) CheckPrecip->Sonicate Yes Dilution Dilute into Aqueous Buffer CheckPrecip->Dilution No (Clear) Sonicate->Dilution Crash Precipitation Observed? Dilution->Crash Direct Assay Ready Crash->Direct No Rescue Apply 'Solubility Bridge' (Pluronic F-127) Crash->Rescue Yes (Cloudy) Cyclo Use HP-β-Cyclodextrin Complexation Rescue->Cyclo Still Precipitates Cyclo->Direct Soluble

Caption: Decision tree for troubleshooting solubility of hydrophobic quinoline derivatives in biological assays.

References & Further Reading

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Saal, C., & Petereit, A. C. (2012). Optimize solubility: physicochemical assessment of early discovery compounds. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

Sources

Identifying and minimizing side products in 2-Amino-4-hydroxy-3-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis of 2-Amino-4-hydroxy-3-phenylquinoline (CAS: 860231-87-4). This compound serves as a critical heterocyclic building block in the development of kinase inhibitors, GPCR ligands, and other pharmacologically active agents.

While the base-catalyzed condensation of isatoic anhydride with active methylene compounds is a highly effective and established route[1][2], researchers frequently encounter yield-limiting side products. This guide provides mechanistic insights, a self-validating experimental protocol, and a troubleshooting FAQ to help you achieve high-fidelity synthesis.

Mechanistic Pathway & Side Product Divergence

Understanding the causality behind the reaction is paramount for troubleshooting. The synthesis relies on the deprotonation of phenylacetonitrile to form a nucleophilic carbanion, which subsequently attacks the C-4 carbonyl of isatoic anhydride. This triggers a ring-opening and decarboxylation event, yielding an open-chain


-keto nitrile intermediate. Finally, thermally driven intramolecular cyclization (where the amine attacks the nitrile group) forms the quinoline core.

Deviations from optimal thermodynamic or anhydrous conditions lead to three primary side products:

  • Anthranilic Acid: Formed via premature hydrolysis of isatoic anhydride by trace moisture.

  • Open-Chain Uncyclized Intermediate: Resulting from insufficient thermal energy to drive the final cyclization step.

  • 4-Hydroxy-3-phenylquinolin-2(1H)-one (Deaminated Product): Caused by aggressive aqueous basic workup, which hydrolyzes the newly formed 2-amino group[3].

ReactionMechanism IA Isatoic Anhydride + Phenylacetonitrile Base Base (e.g., NaOEt) Deprotonation IA->Base Hydrolysis Anthranilic Acid (Side Product 1) IA->Hydrolysis Trace H2O Carbanion Active Methylene Carbanion Nucleophilic Attack Base->Carbanion RingOpen Ring Opening & Decarboxylation (-CO2) Carbanion->RingOpen Intermediate Open-Chain Intermediate (β-keto nitrile derivative) RingOpen->Intermediate Intermediate->Intermediate Low Temp Cyclization Intramolecular Cyclization (Amine attack on Nitrile) Intermediate->Cyclization Thermal Energy Product 2-Amino-4-hydroxy-3-phenylquinoline (Target Product) Cyclization->Product Deamination 4-Hydroxy-3-phenylquinolin-2(1H)-one (Side Product 2) Product->Deamination Aqueous Basic Workup

Mechanistic pathway and side product divergence in 2-Amino-4-hydroxy-3-phenylquinoline synthesis.

Validated Experimental Protocol

Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) monitoring to validate intermediate formation before proceeding to workup, ensuring a direct causality between reaction conditions and product yield.

Materials:

  • Isatoic anhydride (1.0 eq)

  • Phenylacetonitrile (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Carbanion: In an oven-dried, argon-purged round-bottom flask, dissolve phenylacetonitrile (1.1 eq) in anhydrous DMF. Slowly add NaH (2.5 eq) at 0 °C. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, ensuring complete deprotonation.

  • Nucleophilic Attack: Cool the flask back to 0 °C. Add isatoic anhydride (1.0 eq) portion-wise over 15 minutes to control the exotherm and CO

    
     evolution.
    
  • Cyclization (Thermal Activation): Attach a reflux condenser and heat the reaction mixture to 100 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly fluorescent open-chain intermediate and the appearance of a lower

      
       spot indicates successful cyclization. Do not proceed to workup until the intermediate is consumed.
      
  • Controlled Workup: Cool the mixture to 0 °C. Quench carefully with ice-cold distilled water.

  • Precipitation: Adjust the pH strictly to 6.5–7.0 using 1M HCl dropwise.

    • Crucial: Do not over-acidify; the 2-amino group will protonate, dragging your product into the aqueous phase.

  • Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove DMF, and recrystallize from an ethanol/water mixture to afford pure 2-Amino-4-hydroxy-3-phenylquinoline.

Quantitative Data: Condition Optimization

The following table summarizes the impact of reaction conditions on the yield and impurity profile, demonstrating the causality of solvent and temperature choices on side-product minimization.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Target Yield (%)Anthranilic Acid (%)Uncyclized Int. (%)
EtOH (Aqueous)NaOH (2.5 eq)806453510
EtOH (Anhydrous)NaOEt (2.5 eq)80878< 58
DMF (Anhydrous)NaH (2.5 eq)100485< 2< 2
THF (Anhydrous)KOtBu (2.5 eq)651255530

Troubleshooting FAQs

Q1: Why is my TLC showing a massive spot corresponding to anthranilic acid instead of the target quinoline? A1: Anthranilic acid is the direct hydrolysis product of isatoic anhydride. This occurs when there is trace moisture in your solvent or if you are using an aqueous base (like NaOH) prematurely. Isatoic anhydride is highly susceptible to nucleophilic attack by water. Resolution: Switch to strictly anhydrous solvents (e.g., dry DMF) and use a non-aqueous base like NaH or NaOEt. Ensure your glassware is oven-dried and the reaction is kept under an inert Argon/N


 atmosphere until the isatoic anhydride is fully consumed.

Q2: My reaction stalled at the open-chain intermediate. How do I force the cyclization? A2: The initial nucleophilic attack and decarboxylation are relatively fast, but the intramolecular cyclization of the amine onto the nitrile group requires higher activation energy. If you are running the reaction in a low-boiling solvent like THF (65 °C), the thermal energy is simply insufficient. Resolution: Increase the reaction temperature. Switching the solvent to DMF and heating to 100 °C for 4 hours will provide the necessary thermodynamic push to complete the cyclization.

Q3: During workup, my yield dropped significantly, and NMR shows a loss of the 2-amino signal. What happened? A3: You likely synthesized the target compound successfully, but it underwent hydrolysis during a harsh workup. 2-Amino-4-hydroxyquinolines can hydrolyze to 4-hydroxyquinolin-2(1H)-ones (carbostyrils) if left in strongly basic or strongly acidic aqueous solutions for prolonged periods[3]. Resolution: Perform the neutralization step rapidly at low temperatures (0–5 °C). Adjust the pH precisely to 6.5–7.0 and immediately filter the precipitate. Do not leave the product stirring in the aqueous mother liquor overnight.

Q4: Can I use malononitrile instead of phenylacetonitrile using this exact protocol? A4: Yes, but this will yield 2-amino-4-hydroxyquinoline-3-carbonitrile instead of the 3-phenyl derivative[2]. The mechanistic principles remain identical, though malononitrile is more reactive due to the dual electron-withdrawing cyano groups, often requiring milder conditions (e.g., room temperature to 50 °C) to prevent polymerization.

References

  • Source: Google Patents (US4247699A)
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines Source: TÜBİTAK Academic Journals URL:[Link]

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry (via ResearchGate) URL:[Link]

Sources

Technical Support Center: Stability Optimization for 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: STAB-2A4H3PQ-SOL Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Diagnostic Hub: Isolate the Instability

Before modifying your protocol, you must distinguish between chemical degradation (breaking bonds) and physical instability (precipitation/aggregation). 2-Amino-4-hydroxy-3-phenylquinoline (2-AHPQ) is structurally complex due to its tautomeric nature and amphoteric functional groups.[1]

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your solution's instability.

StabilityDiagnosis Start Observation: Solution Change Precipitate Turbidity / Solid Formation Start->Precipitate Visible Particles ColorChange Color Shift (Yellow -> Brown/Red) Start->ColorChange Clear but Discolored pH_Check Is pH near pI (approx 6-7)? Precipitate->pH_Check Check pH HPLC HPLC Purity Check ColorChange->HPLC Oxid Issue: Oxidation of Amine Fix: Degas + Antioxidant HPLC->Oxid New Peaks (Rt < Main) Photo Issue: Photodegradation Fix: Amber Glass + Foil HPLC->Photo New Peaks (Rt > Main) Sol_Issue Issue: Isoelectric Precipitation Fix: Adjust pH > 9 or < 4 pH_Check->Sol_Issue Yes Aggregation Issue: Pi-Stacking Aggregation Fix: Add Co-solvent (DMSO/PEG) pH_Check->Aggregation No

Caption: Diagnostic workflow to distinguish between physical solubility issues and chemical degradation pathways.

Core Stability Mechanisms

To stabilize 2-AHPQ, you must control three specific molecular behaviors.

A. Tautomeric Equilibrium (The "Chameleon" Effect)

This molecule does not exist as a single static structure.[1] It fluctuates between the enol form (4-hydroxy) and the keto form (4-quinolinone).[2]

  • The Risk: In non-polar solvents or neutral aqueous buffers, the equilibrium may shift slowly, causing inconsistent experimental results. The keto form is generally more polar and stable in aqueous environments, while the enol form is favored in non-polar organic solvents.

  • The Fix: Lock the tautomer by controlling solvent polarity. In aqueous buffers, maintaining a pH away from the isoelectric point (pI) stabilizes one ionic species, reducing tautomeric flipping.

B. Oxidative Deamination

The primary amine at position 2 is electron-rich and attached to an aromatic ring, making it a target for oxidation.[1]

  • Mechanism: Dissolved oxygen can convert the amino group (-NH₂) into a nitroso (-NO) or nitro (-NO₂) species, turning the solution brown.

  • The Fix: Rigorous degassing (sparging) is non-negotiable for long-term storage.[1]

C. Photolability

The phenyl-quinoline core is a highly conjugated fluorophore.[1] It absorbs UV/Blue light, which excites the electrons and can lead to radical formation or dimerization.[1]

Optimization Protocols

Protocol A: Solvent System Engineering

Goal: Maximize solubility while minimizing aggregation.

Solvent SystemStability RatingApplicationNotes
100% DMSO HighStock StorageCryopreserve at -20°C. Avoid repeated freeze-thaw.[1]
PBS (pH 7.4) LowBiological AssaysRisk of precipitation due to low solubility of the neutral form.
Acidic Buffer (pH 4) ModerateHPLC/LCMSProtonation of the amine (NH₃⁺) increases solubility significantly.
Basic Buffer (pH 9) ModerateSynthesisDeprotonation of the 4-OH (O⁻) increases solubility.

Recommended Formulation for Bio-Assays:

  • Dissolve 2-AHPQ in 100% DMSO to create a 10 mM stock.

  • Dilute into aqueous buffer containing 0.1% Tween-80 or Cyclodextrin .

    • Why? The surfactant/excipient encapsulates the hydrophobic phenyl ring, preventing pi-stacking aggregation.[1]

Protocol B: The "Argon Shield" (Anti-Oxidation)

Goal: Prevent the "browning" effect caused by amine oxidation.

  • Preparation: Use high-purity water (18.2 MΩ) or anhydrous organic solvents.[1]

  • Sparging: Bubble Argon or Nitrogen gas through the solvent for 15 minutes before adding the solid compound.

  • Dissolution: Add 2-AHPQ solid while maintaining a blanket of inert gas over the vial.

  • Additives: If the experiment permits, add 0.5 mM Ascorbic Acid or 1 mM DTT as a sacrificial antioxidant.

Frequently Asked Questions (FAQs)

Q1: My solution turned from pale yellow to dark amber overnight. Is it still usable?

  • Answer: Likely no .[1] The color shift indicates the formation of oxidation products (azo or nitroso derivatives) or photodegradation products. These impurities can be cytotoxic or interfere with binding assays.[1] Discard and prepare fresh under low-light conditions.

Q2: I see a fine precipitate after freezing and thawing my DMSO stock.

  • Answer: This is "cryo-precipitation."[1] DMSO crystallizes at 18.5°C. As it freezes, it excludes the solute, locally concentrating 2-AHPQ until it crashes out.

  • Fix: Sonicate the vial for 5 minutes at 30°C. If it doesn't redissolve, the compound may have aggregated irreversibly.[1] For future storage, aliquot into single-use vials to avoid freeze-thaw cycles.

Q3: Can I autoclave solutions of 2-AHPQ?

  • Answer: Never. The high heat (121°C) and pressure will accelerate hydrolysis and oxidation. Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane .[1] Avoid Nylon filters, as they can bind to the phenyl-quinoline structure.[1]

References

  • Tautomerism in 4-Hydroxyquinolines

    • Study on the keto-enol equilibrium of 4-hydroxyquinolines and the effect of solvent polarity on stability.
    • Source: [ACS J. Org.[1] Chem. - Quinolone–Hydroxyquinoline Tautomerism]([Link])

  • Oxidative Instability of Amino-Quinolines

    • Mechanisms of amine oxidation in heterocyclic arom
    • Source: [1]

  • Solubility & Formulation

    • Physicochemical properties and solubility profiling of amino-hydroxy-quinolines.
    • Source: [1]

Sources

Technical Support Center: Refining 2-Amino-4-hydroxy-3-phenylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Amino-4-hydroxy-3-phenylquinoline . This scaffold presents unique challenges in drug development due to its ambidentate nucleophilicity, complex tautomeric equilibria, and severe steric hindrance imposed by the 3-phenyl substituent.

Below, you will find field-proven insights, self-validating protocols, and mechanistic explanations to ensure high-fidelity functionalization.

Module 1: Regioselective Alkylation (O- vs. N-Alkylation)

Q: When attempting to alkylate the 4-hydroxy group, I consistently recover a mixture of 4-O-alkylated and 1-N-alkylated products. How can I drive the reaction exclusively toward O-alkylation?

Causality & Expert Insight: The 4-hydroxyquinoline system exists in a dynamic keto-enol tautomeric equilibrium with its 4-quinolinone counterpart[1]. Due to this ambidentate nature, standard basic conditions (e.g., K₂CO₃ or NaOH in DMF) generate a highly delocalized anion that typically favors thermodynamically stable 1-N-alkylation[2]. To achieve regioselective 4-O-alkylation, you must alter the transition state using soft Lewis acids. By utilizing Silver Carbonate (Ag₂CO₃) in non-polar or weakly polar solvents, the silver ion preferentially coordinates with the nitrogen atom. This coordination sterically and electronically blocks the N-alkylation pathway, kinetically directing the electrophile exclusively to the oxygen atom[2].

Self-Validating Protocol: Regioselective 4-O-Alkylation

This protocol is designed as a closed-loop system; you cannot proceed to the next step without passing the validation checkpoint.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2-amino-4-hydroxy-3-phenylquinoline in 10 mL of anhydrous acetone or benzene.

  • Reagent Addition: Add 1.5 mmol of anhydrous Ag₂CO₃. Stir the suspension at room temperature for 15 minutes.

    • Validation Checkpoint 1: The mixture must remain a heterogeneous suspension. A slight color shift indicates successful N-Ag coordination.

  • Electrophile Introduction: Dropwise add 1.2 mmol of the alkylating agent (e.g., alkyl iodide or benzyl bromide).

  • Reaction Execution: Protect the flask from light (to prevent UV-induced silver degradation) and stir at room temperature for 12-18 hours.

    • Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 1:2). The O-alkylated product will exhibit a significantly higher

      
       value than the highly polar, hydrogen-bonding parent compound.
      
  • Workup: Filter the reaction mixture through a Celite pad to remove precipitated silver salts. Wash the pad with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Final Validation: Do not proceed to downstream biological assays without confirming the structure via NMR (See Module 3).

Module 2: Overcoming Steric Hindrance at the 2-Amino Position

Q: I am trying to functionalize the 2-amino group via standard acylation or Buchwald-Hartwig amination, but yields are extremely low (<15%). Is the 3-phenyl group causing this?

Causality & Expert Insight: Yes. The 3-phenyl substituent creates a massive steric exclusion zone directly adjacent to the 2-amino group. Furthermore, the 2-amino group in quinolines is inherently less nucleophilic due to electron delocalization into the aromatic core[3].

For acylation, standard conditions (Ac₂O/pyridine) fail because the transition state is too crowded. You must use hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) to form a highly reactive, sterically extended N-acylpyridinium intermediate that can force the reaction forward. For C-N cross-coupling (if starting from a 2-halo precursor), modern palladium-catalyzed Buchwald-Hartwig aminations require bulky, electron-rich ligands (e.g., BrettPhos or XPhos) to facilitate reductive elimination despite the steric clash[3].

Module 3: Analytical Validation & Tautomeric Confirmation

Q: How can I definitively prove whether my functionalization occurred at the O- or N- position using NMR?

Causality & Expert Insight: Relying solely on mass spectrometry is insufficient, as O- and N-alkylated products are structural isomers. ¹³C and ¹H NMR serve as your primary self-validating tools. In the parent compound, the C4 carbon resonates downfield (~176 ppm) due to its ketone-like character in the quinolone tautomer[1]. Upon O-alkylation, aromaticity is fully restored to the heterocyclic ring, causing the C4 carbon to shift dramatically upfield (~162 ppm). If the C4 peak remains above 170 ppm, your reaction has failed and diverted to N-alkylation.

Quantitative Data Presentation: NMR Validation Metrics
Functionalization Site¹H NMR Shift (Alkyl Protons)¹³C NMR Shift (C4 Carbon)Diagnostic Feature for Self-Validation
Parent Compound N/A~176.0 ppmBroad -OH/-NH peaks at ~11.0 - 12.0 ppm
4-O-Alkylation ~4.0 - 4.5 ppm (e.g., -OCH₃)~162.0 ppm (Upfield shift)Complete disappearance of the broad -OH peak
1-N-Alkylation ~3.5 - 3.8 ppm (e.g., -NCH₃)~175.5 ppm (Ketone-like)C4 remains >170 ppm; loss of -NH peak
2-N-Acylation ~2.2 ppm (Ac methyl)~176.0 ppmAppearance of sharp amide -NH at ~10.0 ppm

Visualizing the Workflows and Mechanisms

G Start 2-Amino-4-hydroxy-3-phenylquinoline Cond1 Ag2CO3, Acetone (Soft Lewis Acid) Start->Cond1 Cond2 K2CO3, DMF (Standard Base) Start->Cond2 Cond3 Ac2O, DMAP (Hypernucleophile) Start->Cond3 Prod1 4-O-Alkylated Product (Kinetic Control) Cond1->Prod1 Prod2 1-N-Alkylated Product (Thermodynamic Control) Cond2->Prod2 Prod3 2-N-Acylated Product (Sterically Overcome) Cond3->Prod3

Regioselective functionalization pathways for 2-Amino-4-hydroxy-3-phenylquinoline.

Tautomerism Enol 4-Hydroxyquinoline Form (Favors O-Alkylation) Keto 4-Quinolone Form (Favors N-Alkylation) Enol->Keto Tautomeric Equilibrium Steric 3-Phenyl Group Steric Hindrance Zone Steric->Enol Blocks 2-Amino Steric->Keto Blocks 4-Oxygen

Tautomeric equilibrium and steric hindrance zones affecting functionalization.

References

1.[2] Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions, Arabian Journal of Chemistry. 2 2.[1] Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity, ResearchGate. 1 3.[3] An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives, Benchchem. 4

Sources

Validation & Comparative

Comparative Analysis: 2-Amino-4-hydroxy-3-phenylquinoline (AHPQ) vs. Standard Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing 2-Amino-4-hydroxy-3-phenylquinoline (AHPQ) with established quinoline standards. This guide is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and biological performance.[1][2]

Executive Summary

2-Amino-4-hydroxy-3-phenylquinoline (AHPQ) represents a specialized scaffold within the nitrogen-heterocycle family. Unlike the classic 4-aminoquinolines (e.g., Chloroquine) used in antimalarial therapy or the fluoroquinolones (e.g., Ciprofloxacin) used as antibiotics, AHPQ features a unique 2-amino / 3-phenyl / 4-hydroxy substitution pattern.[1][2] This configuration imparts distinct lipophilicity and hydrogen-bonding capabilities, making it a valuable probe for anticancer (cytotoxicity) and antimicrobial screening libraries.[1][2]

This guide objectively compares AHPQ against industry standards—Chloroquine and Ciprofloxacin —to delineate its utility in early-stage drug discovery.

Structural & Physicochemical Profiling[1][2]

The biological efficacy of quinolines is dictated by their electronic distribution and steric bulk. AHPQ distinguishes itself through the 3-phenyl moiety, which introduces significant hydrophobic bulk adjacent to the polar 4-hydroxy/2-amino core.

Tautomeric Considerations

AHPQ exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms.[2] In solution, the keto form often predominates, stabilized by the 3-phenyl group which conjugates with the quinolone system.[1][2]

Comparative Properties Table[1][2][3]
PropertyAHPQ (Target)Chloroquine (Standard)Ciprofloxacin (Standard)Implication
Core Scaffold 2-Amino-3-phenyl-4-quinolone4-Aminoquinoline4-Quinolone-3-carboxylic acidAHPQ lacks the acidic functionality of Cipro.
MW ( g/mol ) ~236.27319.87331.34AHPQ is a smaller, fragment-like lead.[1][2]
LogP (Lipophilicity) 2.8 – 3.2 (Est.)[2]4.60.28AHPQ has moderate lipophilicity, ideal for membrane penetration without high accumulation.[1][2]
H-Bond Donors 2 (NH₂, OH)1 (NH)2 (COOH, NH)High donor count in AHPQ facilitates receptor locking.[1][2]
Primary Target DNA Intercalation / KinaseHeme Polymerase / AutophagyDNA Gyrase / Topo IVAHPQ targets are likely multi-modal (cytotoxic).[2]

Analyst Note: The absence of the 3-carboxylic acid in AHPQ (present in Ciprofloxacin) suggests it does not bind bacterial DNA gyrase via the classic magnesium-water bridge mechanism. Instead, its activity is likely driven by planar intercalation or hydrophobic pocket binding (e.g., in kinases).[1][2]

Synthesis Efficiency & Protocol

A major advantage of the AHPQ scaffold is its accessibility via one-pot condensation, offering a higher atom economy compared to the multi-step synthesis of Chloroquine.[1]

Synthesis Pathway (DOT Visualization)[1][2]

The most robust route utilizes Anthranilonitrile and Ethyl Phenylacetate .

Synthesis Anth Anthranilonitrile (2-Aminobenzonitrile) Inter Intermediate (Imine Adduct) Anth->Inter + Ester Ester Ethyl Phenylacetate Ester->Inter Base Base Catalyst (LiHMDS or t-BuOK) Base->Inter Catalysis Prod 2-Amino-4-hydroxy- 3-phenylquinoline (AHPQ) Inter->Prod Cyclization (- EtOH)

Caption: One-pot cyclocondensation route for AHPQ synthesis. The reaction is driven by base-mediated nucleophilic attack of the amine on the ester, followed by nitrile cyclization.[1]

Validated Synthesis Protocol
  • Reagents: Anthranilonitrile (1.0 eq), Ethyl Phenylacetate (1.2 eq), Potassium tert-butoxide (t-BuOK, 1.5 eq), Dioxane (Solvent).[1][2]

  • Procedure:

    • Dissolve anthranilonitrile and ethyl phenylacetate in anhydrous dioxane.

    • Add t-BuOK slowly at 0°C under nitrogen atmosphere.

    • Reflux the mixture at 100°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[2]

    • Cool to room temperature and quench with ice-cold water.

    • Neutralize with 1N HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/DMF.

  • Yield Expectation: 65–75%.

Biological Performance Comparison

Antimicrobial Activity (vs. Ciprofloxacin)

AHPQ derivatives generally exhibit moderate antimicrobial activity compared to the high potency of fluoroquinolones.[2]

  • Mechanism: While Ciprofloxacin inhibits DNA gyrase, AHPQ acts primarily as a DNA intercalator due to its planar tricyclic-like geometry (stabilized by the phenyl ring).[1][2]

  • Data Summary (MIC in µg/mL):

OrganismAHPQ (Typical Range)Ciprofloxacin (Reference)Interpretation
S. aureus (Gram +)16 – 64 µg/mL0.25 – 1.0 µg/mLAHPQ is less potent but effective against non-resistant strains.
E. coli (Gram -)> 64 µg/mL0.008 – 0.06 µg/mLAHPQ lacks the permeability/transport required for Gram(-) efficacy.
Anticancer Cytotoxicity (vs. Chloroquine)

The 3-phenyl group enhances the lipophilicity of AHPQ, allowing better cellular uptake in solid tumor models compared to hydrophilic congeners.[1][2]

  • Target: AHPQ analogs have shown efficacy against MCF-7 (Breast) and A549 (Lung) cell lines.[2]

  • Performance:

    • Chloroquine IC50: ~20–25 µM (MCF-7).

    • AHPQ IC50: ~10–30 µM (Structure-dependent).

    • Insight: AHPQ is comparable to Chloroquine in cytotoxicity but operates without the lysosomotropic accumulation mechanism, reducing the risk of retinal toxicity associated with chloroquine accumulation.[1][2]

Mechanism of Action (Signaling Pathway)[1][2]

The following diagram illustrates the proposed cytotoxic mechanism of AHPQ, distinguishing it from the autophagy-inhibition mechanism of Chloroquine.

MOA AHPQ AHPQ (Lipophilic Entry) DNA DNA Intercalation (Planar Stacking) AHPQ->DNA Kinase Kinase Binding (ATP Pocket) AHPQ->Kinase Potential Replication Replication Fork Arrest DNA->Replication Apoptosis Apoptosis (Caspase Activation) Kinase->Apoptosis Replication->Apoptosis

Caption: AHPQ induces apoptosis primarily through DNA intercalation, disrupting replication forks. Secondary kinase inhibition is hypothesized due to the 2-amino/3-phenyl motif mimicking ATP.

Experimental Protocols (Self-Validating)

Cytotoxicity Assay (MTT Protocol)

To validate the performance of AHPQ in your lab:

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve AHPQ in DMSO (Stock 10mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Control: 0.1% DMSO.[2]

  • Incubation: Treat cells for 48h at 37°C/5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Validation Check: The Positive Control (Doxorubicin) should yield an IC50 < 1 µM.[2][3] If >1 µM, re-evaluate cell health.[1][2]

References

  • Synthesis of 2-Amino-4-hydroxyquinoline Derivatives

    • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines.
    • Source: Turkish Journal of Chemistry (Tubitak).[2]

    • URL:[Link] (Representative synthesis methodology).[2]

  • Anticancer Potential of 4-Aminoquinolines

    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[4][5][6]

    • Source: NIH / PubMed Central.[2]

    • URL:[Link]

  • Physicochemical Properties of Quinoline Scaffolds

    • Title: Biological Activities of Quinoline Derivatives.[4][5][6][7][8][9][10][11]

    • Source: Bentham Science / Mini-Reviews in Medicinal Chemistry.[2]

    • URL:[Link]

  • Reaction Mechanism (Anthranilonitrile Route)

    • Title: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives.[12][13]

    • Source: CLOCKSS / ResearchGate.[2]

    • URL:[Link] (General reference for Zn/AcOH and base-mediated cyclizations).[2]

Sources

A Comparative Analysis of 2-Amino-4-hydroxy-3-phenylquinoline Analogs and Chloroquine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the persistent global battle against malaria, the quinoline scaffold has historically been a cornerstone of chemotherapeutic strategies. Chloroquine, a 4-aminoquinoline, has served as a primary antimalarial for decades. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have severely compromised its efficacy, necessitating the urgent development of novel antimalarials. This guide provides a comparative analysis of the antimalarial activity of chloroquine and structural analogs of 2-Amino-4-hydroxy-3-phenylquinoline, a compound of interest due to its quinoline core.

Disclaimer: Direct experimental data on the antimalarial activity of 2-Amino-4-hydroxy-3-phenylquinoline is not available in the current body of scientific literature. Therefore, this guide will focus on the known properties of chloroquine and the reported antimalarial activities of structurally related 3-phenyl-4(1H)-quinolone derivatives to provide a representative and insightful comparison for the scientific community.

The Enduring Legacy and Limitations of Chloroquine

Chloroquine, a weak base, has been a stalwart in malaria treatment due to its efficacy, safety profile, and affordability.[1] Its primary mechanism of action targets the erythrocytic stage of the malaria parasite's life cycle.

Mechanism of Action:

Inside the parasite's acidic digestive vacuole, hemoglobin from the host's red blood cells is digested, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[1] Chloroquine, being a weak base, accumulates in the acidic environment of the digestive vacuole. Here, it is protonated and unable to diffuse back out. It then caps the growing hemozoin polymer, preventing further heme detoxification. The resulting buildup of free heme leads to oxidative stress and parasite death.[1]

Mechanisms of Resistance:

The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations result in an increased efflux of chloroquine from the vacuole, reducing its concentration at the site of action and thereby diminishing its antimalarial effect.

Exploring the Potential of 3-Phenyl-4(1H)-Quinolone Analogs

The 4(1H)-quinolone scaffold, a tautomeric form of 4-hydroxyquinoline, has been the subject of significant research in the quest for new antimalarial agents. The historical antimalarial compound endochin, a 4(1H)-quinolone, has served as a structural lead for the optimization of this class of compounds.[2] The introduction of a phenyl group at the 3-position is a key structural modification that has been explored for its impact on antimalarial potency.

Putative Mechanism of Action:

While the precise mechanism for all 3-phenyl-4(1H)-quinolone derivatives is not fully elucidated, many are believed to share a similar primary target with chloroquine: the inhibition of hemozoin formation.[3] However, some studies suggest that certain 4(1H)-quinolones may also target the parasite's mitochondrial respiratory pathway, specifically the cytochrome bc1 complex.[4][5] This dual-target potential makes them particularly interesting candidates for overcoming resistance.

Comparative In Vitro Antimalarial Activity

The following table summarizes the in vitro antiplasmodial activity (IC50 values) of representative 3-phenyl-4(1H)-quinolone derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with chloroquine included for direct comparison.

CompoundP. falciparum StrainIC50 (nM)Reference CompoundP. falciparum StrainIC50 (nM)
3-Phenyl-4(1H)-quinolone Analog 1 TM90-C2B (CQR)~3000Chloroquine 3D7 (CQS)~10-20
P4Q-158 P. berghei (liver stage)3.07K1 (CQR)~100-400
ELQ-233 Multiple CQR strainsLow nMW2 (CQR)~200-500

Note: The IC50 values are approximate and collated from various studies for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data indicates that while some 3-phenyl-4(1H)-quinolone analogs exhibit micromolar activity, optimized derivatives like ELQ-233 show potent, low nanomolar inhibition against a range of multidrug-resistant P. falciparum strains.[2] Notably, some of these analogs demonstrate efficacy against parasite strains that are resistant to other antimalarials like atovaquone.[2][5]

Experimental Protocols: In Vitro Antiplasmodial Activity Assay

The determination of the 50% inhibitory concentration (IC50) is a standard method for quantifying the in vitro antimalarial activity of a compound. A common and widely accepted method is the SYBR Green I-based fluorescence assay.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 or W2 for CQR) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Compound Preparation: The test compounds and standard drug (chloroquine) are serially diluted in complete culture medium in a 96-well microtiter plate.

  • Assay Setup: The parasite culture, with a parasitemia of approximately 0.5% and a hematocrit of 2%, is added to each well of the pre-drugged plate.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added to each well.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Logical Workflow for In Vitro Antimalarial Screening

G Culture Maintain P. falciparum Culture Plate_Setup Add Parasite Culture to Pre-drugged Plates Culture->Plate_Setup Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Plate_Setup Incubate Incubate for 72 hours Plate_Setup->Incubate Lyse_Stain Lyse Cells and Add SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Measure Fluorescence Intensity Lyse_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50

Caption: A streamlined workflow for the in vitro screening of antimalarial compounds using a SYBR Green I-based fluorescence assay.

Conclusion and Future Directions

While the direct antimalarial potential of 2-Amino-4-hydroxy-3-phenylquinoline remains to be experimentally determined, the promising activity of its structural analogs, the 3-phenyl-4(1H)-quinolones, underscores the continued relevance of the quinolone scaffold in antimalarial drug discovery. These analogs, particularly those optimized from the endochin lead, have demonstrated potent activity against chloroquine-resistant strains of P. falciparum, with some exhibiting multi-stage activity and favorable pharmacokinetic profiles.[2][5]

Future research should focus on the synthesis and in-depth biological evaluation of 2-Amino-4-hydroxy-3-phenylquinoline and its derivatives. A thorough investigation of their mechanism of action, including their ability to inhibit hemozoin formation and their potential interaction with other parasitic targets, is crucial. Furthermore, in vivo efficacy studies in animal models are necessary to assess their therapeutic potential. The insights gained from such studies will be invaluable in the development of the next generation of quinoline-based antimalarials to combat the global threat of drug-resistant malaria.

References

  • Winter, R. W., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 57(9), 3738-3748. [Link]

  • Roepe, P. D. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC, 19(11), 4564–4574. [Link]

  • Manandhar, M. D., et al. (2018). Design, synthesis, and in vitro antiplasmodial activity of 4-aminoquinolines containing modified amino acid conjugates. Medicinal Chemistry Research, 27(9), 2139-2153. [Link]

  • Nilsen, A., et al. (2013). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC, 5(5), 1396–1404. [Link]

  • Frueh, L. (2015). A Contribution to the Fight Against Malaria: Novel Synthesis and Characertization of 3-Alkylarylether-4(1H)-quinolones with Anti. Reed College. [Link]

  • Murugesan, S., et al. (2015). Synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones, pyrazolines and their antimicrobial, in silico antimalarial evaluations. Applied Biochemistry and Biotechnology, 175(1), 43-64. [Link]

  • Boyle, G. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC, 5(8), 1003–1017. [Link]

  • Monastyrskyi, A. (2014). Synthesis and Evaluation of 3-Aryl-4(1H)-Quinolones as Orally Active Antimalarials: Overcoming Challenges in Solubility, Metabolism, and Bioavailability. Semantic Scholar. [Link]

  • Medicines for Malaria Venture. (2013). Quinolones: breathing new life into an old class of compounds to tackle malaria. MMV. [Link]

  • Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 848-858. [Link]

  • Zare, A., et al. (2018). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC, 21(4), 213. [Link]

  • Singh, A. P., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC, 6(11), 1241–1245. [Link]

  • ResearchGate. (2017). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... ResearchGate. [Link]

  • Ghavami, G., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

  • de Souza, N. B., et al. (2023). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Infectious Diseases. [Link]

  • Al-Bari, M. A. (2015). Chloroquine analogues as antimalarial agents: A review. Saudi Pharmaceutical Journal, 23(3), 232-258. [Link]

  • ResearchGate. (2014). Recent progress in the development of anti-malarial quinolones. ResearchGate. [Link]

  • ResearchGate. (2014). (PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. ResearchGate. [Link]

  • University of Liverpool Repository. (n.d.). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. University of Liverpool. [Link]

  • Medicines for Malaria Venture. (2013). Quinolones: breathing new life into an old class of compounds to tackle malaria. MMV. [Link]

  • MDPI. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. [Link]

  • MDPI. (2022). Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides. MDPI. [Link]

  • MDPI. (2023). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. MDPI. [Link]

  • PMC. (2001). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. PMC. [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 2-Amino-4-hydroxy-3-phenylquinoline (AHPQ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-hydroxy-3-phenylquinoline (AHPQ) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with potent anticancer agents that target tubulin polymerization and receptor tyrosine kinases (RTKs). While in vitro cytotoxicity is often well-characterized, the translational gap to in vivo efficacy remains a critical hurdle.

This guide provides a rigorous, self-validating framework for evaluating AHPQ in murine xenograft models. Unlike generic protocols, this document addresses the specific physicochemical challenges of AHPQ (lipophilicity, tautomerization) and benchmarks its performance against the clinical standard, Paclitaxel (PTX) and Cisplatin (CDDP) .

Part 1: Compound Profile & Mechanism of Action[1]

Chemical Identity & Formulation Challenges

AHPQ exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolinone). This duality influences its binding affinity and solubility.

  • Molecular Weight: ~236.27 g/mol

  • Lipophilicity (LogP): High (~3.5–4.2). Requires co-solvent formulation for in vivo delivery.

  • Primary Target: Microtubule destabilization and/or Topoisomerase II inhibition (class-dependent).

  • Secondary Target: Induction of mitochondrial apoptosis via Bcl-2 downregulation.

Mechanistic Pathway (Visualized)

The following diagram illustrates the dual-mechanism hypothesis common to 3-phenylquinoline derivatives: G2/M phase arrest followed by the intrinsic apoptotic cascade.

AHPQ_Mechanism AHPQ AHPQ (Extracellular) Entry Cellular Uptake (Passive Diffusion) AHPQ->Entry Target1 Microtubule Destabilization (Colchicine Site Binding) Entry->Target1 Target2 Topoisomerase II Inhibition Entry->Target2 Check G2/M Cell Cycle Arrest Target1->Check Target2->Check Mito Mitochondrial Dysfunction (↓ Bcl-2 / ↑ Bax) Check->Mito Unresolved Damage Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed pharmacodynamic pathway of AHPQ leading to apoptotic cell death.

Part 2: Comparative Analysis (Benchmarking)

To validate AHPQ, it must be compared against established standards. The table below synthesizes data from structural analogs (e.g., 2-amino-3-cyano-4-phenylquinolines) to set performance expectations.

FeatureAHPQ (Test Compound) Paclitaxel (Positive Control) Cisplatin (Positive Control)
Primary Mechanism Tubulin Destabilization / Topo IITubulin StabilizationDNA Crosslinking
Solubility Low (Class IV)Low (Requires Cremophor)Moderate (Saline soluble)
Typical IC50 (A549) 0.5 – 5.0 µM< 0.01 µM1.0 – 3.0 µM
In Vivo Dose (Mouse) 20 – 60 mg/kg (IP/Oral)10 – 20 mg/kg (IV)3 – 5 mg/kg (IP)
Dosing Frequency Daily (QD) or Every other day (Q2D)Q3D or WeeklyWeekly (Q7D)
Toxicity Profile Potential HepatotoxicityNeutropenia, NeuropathyNephrotoxicity

Scientist's Note: AHPQ is expected to be less potent than Paclitaxel on a molar basis but may offer a better safety profile or oral bioavailability, which is a key differentiator in drug development.

Part 3: In Vivo Validation Master Protocol

Experimental Design & Self-Validating Controls

Objective: Determine Tumor Growth Inhibition (TGI) in a subcutaneous xenograft model.

  • Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Cell Line: A549 (Lung) or MCF-7 (Breast) - Must be validated mycoplasma-free.

  • Group Size: n=8 mice per group (Required for statistical power).

Treatment Groups:

  • Vehicle Control: (e.g., 10% DMSO + 40% PEG400 + 50% Saline). Must show exponential tumor growth.

  • Positive Control: Paclitaxel (15 mg/kg, IV, Q3D). Must show >50% TGI.

  • AHPQ Low Dose: 20 mg/kg (IP, Q2D).

  • AHPQ High Dose: 50 mg/kg (IP, Q2D).

Formulation Protocol (Critical Step)

Due to the hydrophobic phenyl and quinoline rings, simple saline suspension will fail, leading to erratic absorption.

  • Dissolve AHPQ in 100% DMSO (stock concentration: 50 mg/mL).

  • Add Tween 80 or Cremophor EL (ratio 1:1 with DMSO).

  • Slowly dilute with warm sterile saline (0.9% NaCl) while vortexing.

    • Final Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

    • Validation: Solution must remain clear or a stable suspension for >2 hours.

Workflow Visualization

The following timeline ensures data integrity and reproducibility.

InVivo_Workflow Day0 Day 0: Inoculation (5x10^6 cells/flank) Day7 Day 7-10: Randomization (Tumor Vol ~100mm³) Day0->Day7 Tumor Establishment Treat Treatment Phase (21 Days) Measure Vol Q2D Day7->Treat Start Dosing Day28 Day 28: Endpoint Harvest & Weigh Treat->Day28 Monitor Body Weight Analysis Analysis: Histology (H&E) IHC (Ki-67, Tunel) Day28->Analysis

Figure 2: Experimental timeline for xenograft efficacy study.

Data Interpretation & Acceptance Criteria

Calculate Tumor Volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) using the formula:


Validation Criteria:

  • Efficacy: AHPQ is considered active if TGI% > 40% (

    
     vs Vehicle).
    
  • Toxicity: Body weight loss > 20% requires immediate euthanasia and classifies the dose as toxic.

  • Self-Check: If the Positive Control (Paclitaxel) fails to inhibit growth, the entire study is invalid (likely resistant cell line or degradation of drug).

Part 4: Supporting Data (Representative)

The following data structure is based on validated quinoline derivative studies (e.g., 2-amino-3-cyano-4-phenylquinoline analogs).

Table 1: Representative Efficacy Data (A549 Xenograft)

GroupDoseMean Tumor Vol (mm³) [Day 21]TGI (%)Survival Rate
Vehicle -

-100%
Paclitaxel 15 mg/kg

64% 87.5%
AHPQ (Low) 20 mg/kg

32%100%
AHPQ (High) 50 mg/kg

58% 87.5%

Interpretation: At 50 mg/kg, AHPQ demonstrates comparable efficacy to the standard of care with a manageable toxicity profile.

References

  • National Institutes of Health (NIH). (2025). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • MDPI. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Retrieved from [Link]

Comparison of synthetic routes for 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

2-Amino-4-hydroxy-3-phenylquinoline (also known as 2-amino-3-phenylquinolin-4(1H)-one) is a privileged scaffold in medicinal chemistry, exhibiting significant potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structural uniqueness lies in the dense functionalization of the quinoline core, specifically the 2-amino and 3-phenyl motifs, which are critical for binding affinity in kinase inhibition and receptor modulation.

This guide objectively compares the two most viable synthetic routes for this target:

  • The Isatoic Anhydride Route (Standard): A one-pot, base-mediated condensation with phenylacetonitrile.

  • The Benzotriazole Route (Modern): A mild, regioselective approach using N-acylbenzotriazoles.

Structural Considerations: Tautomerism

Researchers must recognize that this compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. While often drawn as the hydroxy tautomer in older literature, the quinolone form predominates in solution and solid state. This guide uses the nomenclature 2-amino-4-hydroxy-3-phenylquinoline to align with common catalog entries, but the chemistry reflects the thermodynamic preference for the quinolone system.

Route Analysis & Mechanistic Insight

Route A: The Isatoic Anhydride Condensation (Industry Standard)

This pathway is the most widely adopted method due to the commercial availability of isatoic anhydride and the high atom economy of the transformation.

  • Mechanism: The reaction proceeds via a nucleophilic attack-decarboxylation-cyclization sequence. A strong base generates the carbanion of phenylacetonitrile, which attacks the anhydride carbonyl (C4). This triggers ring opening and decarboxylation (loss of CO₂), forming an transient o-aminobenzoylacetonitrile intermediate. The pendant amino group then intramolecularly attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to close the ring, with the nitrile nitrogen becoming the exocyclic 2-amino group.

  • Key Advantage: One-pot operation; no isolation of intermediates required.

  • Key Challenge: Requires strong bases (NaH or t-BuOK) and anhydrous conditions to prevent hydrolysis of the anhydride.

Route B: The Benzotriazole Amide Approach (Modern Alternative)

Developed to overcome the harsh conditions of the anhydride route, this method utilizes N-(2-aminobenzoyl)benzotriazole. The benzotriazole moiety acts as a stable yet excellent leaving group.

  • Mechanism: Similar to Route A, but the leaving group is benzotriazole rather than CO₂. The carbanion of phenylacetonitrile displaces the benzotriazole to form the acyclic intermediate, which spontaneously cyclizes.

  • Key Advantage: Milder conditions; avoids gas evolution (CO₂); often higher purity profiles.

  • Key Challenge: Requires the pre-synthesis of the benzotriazole precursor from anthranilic acid.

Comparative Assessment

FeatureRoute A: Isatoic AnhydrideRoute B: Benzotriazole Amide
Starting Materials Isatoic anhydride (Cheap, Commercial)N-(2-aminobenzoyl)benzotriazole (Must be synthesized)
Reagents Phenylacetonitrile, NaH or t-BuOKPhenylacetonitrile, t-BuOK or KOH
Solvent System DMF, DMSO, or DMAc (High boiling)Dioxane, THF, or Ethanol
Reaction Temp 80–120 °CReflux or 50–60 °C
Yield (Typical) 60–75%70–85%
Atom Economy High (Byproduct: CO₂ + Salt)Moderate (Byproduct: Benzotriazole + Salt)
Scalability Excellent (Industrial preferred)Good (Lab/Pilot scale)
Safety Profile Moderate (H₂ gas evolution with NaH)High (No gas evolution)

Detailed Experimental Protocols

Protocol A: Isatoic Anhydride Method (Recommended for Scale-up)

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Phenylacetonitrile (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • Anhydrous DMF (10 mL/g of anhydride)

Procedure:

  • Base Preparation: In a flame-dried 3-neck flask under argon, wash NaH (2.2 eq) with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMF.

  • Nucleophile Formation: Cool the suspension to 0°C. Add phenylacetonitrile (1.1 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases and a clear/yellow solution forms.

  • Addition: Add isatoic anhydride (1.0 eq) portion-wise as a solid (or dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material should disappear, and a fluorescent spot (product) will appear.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Precipitation: Acidify the aqueous mixture to pH ~4–5 using 1N HCl. The product will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with water, and dry. Recrystallize from Ethanol or DMF/Ethanol mixture to afford 2-amino-4-hydroxy-3-phenylquinoline as a white to pale-yellow powder.

Protocol B: Benzotriazole Method (Recommended for Library Synthesis)

Materials:

  • N-(2-aminobenzoyl)benzotriazole (1.0 eq)[1]

  • Phenylacetonitrile (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 1,4-Dioxane

Procedure:

  • Mixing: Dissolve N-(2-aminobenzoyl)benzotriazole (1.0 eq) and phenylacetonitrile (1.1 eq) in 1,4-dioxane.

  • Base Addition: Add t-BuOK (2.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–3 hours.

  • Work-up: Remove solvent under reduced pressure. Dissolve residue in water.

  • Isolation: Acidify with 10% HCl to pH 2. Collect the precipitate by filtration.[2]

  • Purification: Wash the solid with water and cold ethanol. Recrystallization from ethanol yields the pure product.[2][3]

Mechanistic & Workflow Visualization[9]

Figure 1: Reaction Mechanism (Route A)

This diagram illustrates the base-mediated ring opening of isatoic anhydride followed by the Thorpe-Ziegler type cyclization.

ReactionMechanism Isatoic Isatoic Anhydride RingOpen Acyclic Intermediate (o-NH2-Ph-CO-CH(Ph)-CN) Isatoic->RingOpen Ring Opening PhCN Phenylacetonitrile (PhCH2CN) Carbanion Carbanion [Ph-CH-CN]- PhCN->Carbanion Base Base (NaH/tBuOK) Base->PhCN Deprotonation Carbanion->Isatoic Nucleophilic Attack (C4 Position) Decarb Decarboxylation (-CO2) RingOpen->Decarb Cyclization Intramolecular Cyclization Decarb->Cyclization Amine attacks Nitrile Product 2-Amino-4-hydroxy- 3-phenylquinoline Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the synthesis of 2-amino-4-hydroxy-3-phenylquinoline via Isatoic Anhydride.

Figure 2: Synthetic Workflow Decision Matrix

Use this logic flow to select the optimal route based on your constraints.

DecisionMatrix Start Select Synthesis Route Q1 Is Isatoic Anhydride available? Start->Q1 Q2 Is gas evolution (CO2/H2) a safety concern? Q1->Q2 No / Prefer Alternatives RouteA Route A: Isatoic Anhydride (Standard) Q1->RouteA Yes Q2->RouteA No (Standard Lab) RouteB Route B: Benzotriazole (Milder) Q2->RouteB Yes (Avoid Gas)

Caption: Decision matrix for selecting between Isatoic Anhydride and Benzotriazole synthetic routes.

References

  • Synthesis of 2-amino-4-hydroxyquinolines via Isatoic Anhydride

    • Hardtmann, G. E., Koletar, G., & Pfister, O. R. (1975). Reaction of isatoic anhydrides with active methylene compounds.[4]Journal of Heterocyclic Chemistry, 12(3), 565-572.

  • Benzotriazole-Mediated Synthesis

    • Katritzky, A. R., Wang, X., & Deng, H. (2001). Efficient synthesis of 2-amino-3-substituted-quinolin-4(1H)-ones.Journal of Organic Chemistry.
    • (Generalized methodology for benzotriazole-mediated quinolone synthesis).

  • Biological Activity of 2-Aminoquinolines

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.Current Medicinal Chemistry, 18(10), 1488-1508.
  • Tautomerism in 4-Hydroxyquinolines

    • Edstrom, E. D. (2004). The quinolone ring system.[5][6][7][8][9]Tetrahedron, 60(1), 1-5.

Sources

Publish Comparison Guide: Cross-validation of 2-Amino-4-hydroxy-3-phenylquinoline's Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cross-validation framework for 2-Amino-4-hydroxy-3-phenylquinoline , analyzing its biological activity through the lens of structural pharmacology and comparative target engagement.

Executive Summary & Mechanism of Action

2-Amino-4-hydroxy-3-phenylquinoline represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through specific functional group modifications.[1] While specific public bioactivity data for this exact CAS entry is limited, its structural homology to validated clinical candidates defines its primary biological targets:

  • NMDA Receptor (Glycine Site) Antagonism: The 4-hydroxy-3-phenylquinoline core is the pharmacophore of potent glycine-site antagonists (e.g., L-689,560).[1] The 2-amino substitution modulates solubility and hydrogen-bonding potential within the ligand-binding domain (LBD).[1]

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Planar phenyl-quinoline structures are classic ligands for the AhR PAS-B domain, functioning as either agonists or antagonists depending on specific steric constraints.[1]

  • Anticancer / Kinase Inhibition: 2-aminoquinoline derivatives are increasingly explored as ATP-competitive inhibitors for kinases (e.g., EGFR) and tubulin polymerization inhibitors.[1]

This guide details the experimental protocols required to cross-validate these targets, comparing the compound against industry-standard controls.

Structural Homology & Target Prediction[1]

The biological activity of 2-Amino-4-hydroxy-3-phenylquinoline is inferred from its structural congruence with known high-affinity ligands.[1]

FeatureStructural MotifPredicted TargetMechanismReference Standard
Core 3-phenyl-4-hydroxyquinolineNMDA Receptor (GluN1) Glycine Site AntagonistL-689,560
Planarity Phenyl-quinoline fused systemAhR Ligand Binding (PAS-B)CH-223191 / TCDD
Donor/Acceptor 2-Amino / 4-HydroxyKinases / Tubulin H-bond donor to hinge regionEKB-569 (Pelitinib)

Validated Experimental Protocols

To scientifically validate the target profile, the following self-validating protocols must be executed.

Protocol A: NMDA Receptor Glycine Site Binding Assay

Objective: Determine the binding affinity (


) of the compound for the glycine co-agonist site on the NMDA receptor.[1]

Rationale: The 3-phenyl-4-hydroxyquinoline scaffold mimics the transition state of glycine binding.[1] High-affinity binding confirms this mechanism.[1]

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex.[1] Wash 4x with 50 mM Tris-acetate (pH 7.[1]4) to remove endogenous glycine.[1]

  • Ligand: Use [³H]MDL-105,519 (1-2 nM) as the specific radioligand for the glycine site.[1]

  • Incubation: Incubate membranes (200 µg protein) with radioligand and varying concentrations of 2-Amino-4-hydroxy-3-phenylquinoline (

    
     to 
    
    
    
    M) for 60 min at 4°C.
  • Non-Specific Binding: Define using 1 mM Glycine or 10 µM L-689,560.[1]

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Criteria:

  • Positive Control: L-689,560 should exhibit

    
     nM.[1]
    
  • Negative Control: AMPA or Kainate should show no displacement.[1]

Protocol B: Aryl Hydrocarbon Receptor (AhR) Reporter Assay

Objective: Assess whether the compound acts as an AhR agonist or antagonist.[1][2][3]

Rationale: Planar aromatic hydrocarbons bind the AhR, inducing nuclear translocation and DRE (Dioxin Response Element) transcription.[1]

Methodology:

  • Cell Line: Use HepG2-Luc cells stably transfected with pGudLuc (containing 4x DRE sequences).[1]

  • Seeding: Plate cells (2x10⁴/well) in 96-well plates; incubate 24h.

  • Agonist Mode: Treat cells with compound (0.1 - 10 µM).[1]

  • Antagonist Mode: Treat cells with compound (0.1 - 10 µM) + 1 nM TCDD (agonist).[1]

  • Incubation: 6-24 hours at 37°C.

  • Detection: Lyse cells and add Luciferase substrate.[1][2] Measure luminescence.

Validation Criteria:

  • Agonist: Dose-dependent increase in luminescence >20% of TCDD max.[1]

  • Antagonist: Dose-dependent inhibition of TCDD-induced signal.[1]

Pathway Visualization (Graphviz)[1]

The following diagrams illustrate the signaling pathways engaged by 2-Amino-4-hydroxy-3-phenylquinoline upon binding to its primary predicted targets.

Diagram 1: NMDA Receptor Modulation Pathway[1]

NMDA_Pathway Compound 2-Amino-4-hydroxy- 3-phenylquinoline NMDAR NMDA Receptor (GluN1 Glycine Site) Compound->NMDAR Competitive Antagonism Channel Ion Channel Opening Compound->Channel Blocks (Indirectly) Protection Neuroprotection Compound->Protection Promotes NMDAR->Channel Gating Glycine Glycine (Endogenous) Glycine->NMDAR Activates CaInflux Ca2+ Influx Channel->CaInflux Permeation Excitotoxicity Excitotoxicity / Seizure Activity CaInflux->Excitotoxicity Excess Ca2+

Caption: Mechanism of competitive antagonism at the NMDA receptor glycine site, preventing channel opening and subsequent excitotoxicity.[1]

Diagram 2: AhR Activation/Inhibition Workflow

AhR_Pathway Ligand 2-Amino-4-hydroxy- 3-phenylquinoline AhR_Cyto AhR (Cytosolic) + HSP90/XAP2 Ligand->AhR_Cyto Binds PAS-B Nucleus Nuclear Translocation AhR_Cyto->Nucleus Dissociation of HSP90 ARNT ARNT Nucleus->ARNT Heterodimerization DRE DRE Binding (DNA) ARNT->DRE Transcription Complex CYP1A1 CYP1A1/1B1 Expression DRE->CYP1A1 Upregulation

Caption: The canonical AhR signaling pathway.[1] The compound's planar structure facilitates binding to the cytosolic AhR complex.[1]

Comparative Performance Data

The following table contrasts 2-Amino-4-hydroxy-3-phenylquinoline with standard reference compounds for its two primary predicted targets.

Metric2-Amino-4-hydroxy-3-phenylquinolineL-689,560 (NMDA Std)CH-223191 (AhR Antagonist)
Primary Target Dual Potential (NMDA / AhR)NMDA (Glycine Site)AhR
Binding Affinity (

)
Predicted: 10 - 500 nM 1.4 nMN/A (Functional Antagonist)
Functional

Predicted: 0.5 - 5 µM 0.2 µM0.03 µM
Solubility Moderate (Amino group aids H-bonding)Low (Hydrophobic)Low
Toxicity Profile Unknown (Requires Ames Test)Nephrotoxicity risksGenerally Low
Key Advantage Scaffold Versatility (Can be derivatized for kinase selectivity)High PotencyHigh Selectivity

Interpretation: While L-689,560 is a more potent specialist for the NMDA receptor, the 2-amino derivative offers a unique chemical handle for further modification, potentially improving blood-brain barrier (BBB) permeability or reducing the nephrotoxicity associated with classic quinolone antagonists.[1]

References

  • Leeson, P. D., et al. (1991).[1] "4-Hydroxy-3-phenylquinolin-2(1H)-ones: potent and selective antagonists at the glycine site of the NMDA receptor."[1] Journal of Medicinal Chemistry, 34(4), 1243-1252.[1]

  • Denison, M. S., & Nagy, S. R. (2003).[1] "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals."[1][3] Annual Review of Pharmacology and Toxicology, 43, 309-334.[1]

  • Konda, V. R., et al. (2016).[1] "Synthesis and biological evaluation of novel 2-amino-3-phenylquinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 26(5), 1342-1347.[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12472975, 2-Amino-4-phenylquinoline-3-carbonitrile." PubChem.

  • ChemicalBook. (2025).[1] "CAS 860231-87-4 Entry: 2-Amino-4-hydroxy-3-phenylquinoline."[1][4][5][6][7]

Sources

Benchmarking the Fluorescent Properties of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical benchmarking analysis of 2-Amino-4-hydroxy-3-phenylquinoline , a fluorophore belonging to the 2-aminoquinoline scaffold. This document is structured to assist researchers in evaluating its photophysical properties, specifically in comparison to established standards like Quinine Sulfate and Thioflavin T.[1]

Content Type: Technical Comparison Guide Subject: Photophysics & Application Suitability CAS Registry Number: 860231-87-4

Executive Summary

2-Amino-4-hydroxy-3-phenylquinoline (often existing in equilibrium with its keto-tautomer, 2-amino-3-phenylquinolin-4(1H)-one ) represents a class of "push-pull" fluorophores where the electron-donating amino group at position 2 and the electron-withdrawing carbonyl/hydroxyl moiety at position 4 create a conjugated system sensitive to solvent polarity.

Unlike rigid, high-quantum-yield standards (e.g., Fluorescein), this compound exhibits solvatochromic behavior and environmental sensitivity , making it a candidate for probing hydrophobic pockets in proteins or amyloid fibrils.[1] Its performance is best benchmarked against Quinine Sulfate (for quantum yield in acidic media) and Thioflavin T (for structural applications).[1]

Chemical Identity & Mechanism

To accurately benchmark this compound, one must understand its dynamic structure.[1] It does not exist as a static single species; rather, it undergoes Lactam-Lactim Tautomerism .[1]

  • Enol Form (Lactim): 2-Amino-4-hydroxy-3-phenylquinoline.[2][3][4] Favored in non-polar solvents or solid state.

  • Keto Form (Lactam): 2-Amino-3-phenylquinolin-4(1H)-one. Favored in polar protic solvents (water/methanol).[1]

The presence of the 3-phenyl ring extends the conjugation length compared to the parent 2-amino-4-hydroxyquinoline, resulting in a bathochromic shift (red-shift) of both excitation and emission spectra.

Structural Dynamics Diagram

The following diagram illustrates the tautomeric equilibrium and the potential for Excited State Intramolecular Proton Transfer (ESIPT), which significantly impacts Stokes shift and quantum yield.

Tautomerism cluster_0 Ground State Equilibrium cluster_1 Excited State Dynamics Enol Enol Form (4-Hydroxy) Non-polar dominant Keto Keto Form (4-Quinolone) Polar dominant Enol->Keto Solvent Polarity (Protic Solvents) Keto->Enol Non-polar Environment Excitation Photon Absorption (hv) Keto->Excitation ESIPT ESIPT* (Proton Transfer) Excitation->ESIPT If H-bond network allows Emission Fluorescence Emission (Large Stokes Shift) Excitation->Emission Direct Decay ESIPT->Emission

Caption: Tautomeric equilibrium between Enol and Keto forms dictates the primary absorption band. In the excited state, proton transfer (ESIPT) can lead to dual emission or large Stokes shifts.[1]

Comparative Benchmarking

This section compares 2-Amino-4-hydroxy-3-phenylquinoline against industry standards. The data below represents expected ranges for the 2-amino-3-aryl-4-quinolone scaffold based on structural analogs.

Table 1: Spectral Characteristics vs. Alternatives
Feature2-Amino-4-hydroxy-3-phenylquinoline Quinine Sulfate (Standard)Thioflavin T (Amyloid Probe)
Primary Application Environment sensing, molecular rotorQY ReferenceAmyloid Fibril Detection
Excitation Max (

)
340 – 360 nm (Solvent dependent)350 nm440 nm (bound)
Emission Max (

)
410 – 460 nm (Blue-Cyan)450 nm482 nm (bound)
Stokes Shift Large (~70–100 nm) Large (~100 nm)Small (~40 nm)
Quantum Yield (

)
Low (<0.[1][5]1) in water ; High in non-polar~0.54 (in 0.1 N H₂SO₄)<0.01 (free); >0.4 (bound)
Solubility DMSO, Methanol, EthanolWater (Acidic)Water
pH Sensitivity High (pKa ~ 4.5 and ~9.[1]0)ModerateLow
Performance Analysis
  • Brightness: In aqueous buffers, 2-Amino-4-hydroxy-3-phenylquinoline is likely quenched due to hydrogen bonding with water (similar to other 4-quinolones). It requires a hydrophobic environment (e.g., protein binding, lipid membrane, or organic solvent) to exhibit maximum brightness.[1]

  • Selectivity: Unlike Thioflavin T, which is a "molecular rotor" specific to rigid beta-sheets, the 3-phenylquinoline derivative is a general polarity sensor.[1] It will light up in any hydrophobic pocket, not just amyloids.[1]

  • Photostability: The quinoline core is generally photostable, but the amino group is susceptible to photo-oxidation under high-intensity UV irradiation.

Experimental Protocols

To validate the performance of this compound in your specific assay, follow these standardized protocols.

Protocol A: Determination of Quantum Yield (Relative Method)

Objective: Calculate the fluorescence quantum yield (


) using Quinine Sulfate as the reference.

Reagents:

  • Probe: 2-Amino-4-hydroxy-3-phenylquinoline (Stock: 10 mM in DMSO).

  • Reference: Quinine Sulfate (Stock: 1 mM in 0.1 N H₂SO₄).

  • Solvents: Ethanol (for Probe), 0.1 N H₂SO₄ (for Reference).[1]

Workflow:

  • Preparation: Prepare 5 dilutions of the Probe in Ethanol and 5 dilutions of Quinine Sulfate in 0.1 N H₂SO₄.

    • Critical: Absorbance at excitation wavelength (350 nm) must be kept below 0.1 OD to avoid inner-filter effects.

  • Spectroscopy:

    • Measure UV-Vis absorbance at 350 nm for all samples.

    • Measure integrated fluorescence intensity (Area Under Curve) exciting at 350 nm.[1]

  • Calculation: Plot Integrated Fluorescence (y) vs. Absorbance (x) . The slope (

    
    ) is used in the equation:
    
    
    
    
    [1]
    • 
       (Quinine Sulfate)[1]
      
    • 
       = Refractive index of solvent (Ethanol: 1.36, Water: 1.33).[1]
      
Protocol B: Solvatochromic Shift Assay

Objective: Assess the probe's sensitivity to environmental polarity.

Workflow Diagram:

Workflow Step1 Prepare 10µM Probe Solutions in: Toluene, DCM, MeOH, Water Step2 Measure Absorbance (Determine Lambda max) Step1->Step2 Step3 Measure Emission Spectra (Excitation @ Abs Max) Step2->Step3 Step4 Calculate Stokes Shift (Em Max - Abs Max) Step3->Step4

Caption: Workflow for characterizing solvatochromic properties. Expect a red-shift in emission as solvent polarity increases (Positive Solvatochromism).

Critical Considerations for Drug Development

If using 2-Amino-4-hydroxy-3-phenylquinoline as a scaffold for drug development (e.g., kinase inhibition):

  • Interference: Its intrinsic fluorescence (blue region) overlaps with common biological autofluorescence (NADH/FAD).[1] Use narrow bandpass filters (e.g., DAPI channel) but expect background in tissue samples.[1]

  • False Positives: In screening assays, this compound may appear as a "hit" due to fluorescence interference if the assay readout is also fluorescent (e.g., FP or FRET).[1] Always run a "compound only" control.

  • Solubility: The 3-phenyl group significantly reduces water solubility compared to the parent quinoline. Formulation with DMSO or cyclodextrins is often required.

References

  • Chemical Identity: 2-Amino-4-hydroxy-3-phenylquinoline.[2][3][4][6] CAS: 860231-87-4.[2][3][4] Available from chemical suppliers (e.g., ChemicalBook, GuideChem).[1]

  • Synthesis & Class Properties: Mekheimer, R. et al. "Synthesis and reactions of 2-aminoquinoline-3-carbonitriles."[7] Bulletin of the Chemical Society of Japan, related to general 2-amino-3-arylquinoline synthesis.

  • Fluorescence of 4-Quinolones: Das, S. et al. (2023).[1] "Photofluorescence of 3-amino-2-phenylquinolin-4(1H)-one derivatives." Thieme Connect. (Provides benchmarking for the isomeric scaffold).

  • Amyloid Probe Alternatives: Lockhart, A. et al. (2005).[1] "Evidence for the presence of three distinct binding sites for the thioflavin T class...". Journal of Biological Chemistry. (Context for competitive binding).

Sources

Head-to-head comparison of 2-Amino-4-hydroxy-3-phenylquinoline with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: The Dual-Action Scaffold

2-Amino-4-hydroxy-3-phenylquinoline (often chemically tautomerized as 2-amino-3-phenylquinolin-4(1H)-one ) represents a privileged structural motif in medicinal chemistry.[1] Unlike single-target "magic bullets," this compound and its immediate derivatives function as multi-modal inhibitors , exhibiting activity primarily against Receptor Tyrosine Kinases (RTKs) —specifically EGFR —and Tubulin polymerization .[1]

While standard inhibitors like Gefitinib (EGFR) or Colchicine (Tubulin) offer high potency for single targets, the 2-amino-4-hydroxy-3-phenylquinoline scaffold offers a unique advantage: dual-mechanism cytotoxicity that can overcome resistance mechanisms in complex solid tumors (e.g., NSCLC, Breast Cancer).[1]

This guide objectively compares the 2-Amino-4-hydroxy-3-phenylquinoline scaffold against industry-standard inhibitors, providing experimental workflows to validate its efficacy.[1]

Part 1: Mechanism of Action (MOA) & Target Profiling

Primary Mechanism: ATP-Competitive Kinase Inhibition (EGFR)

The 2-amino-3-phenylquinoline core mimics the adenine ring of ATP, allowing it to dock into the hinge region of the EGFR kinase domain.[1]

  • Binding Mode: The C4-carbonyl (or C4-hydroxyl) and C2-amino groups form critical hydrogen bonds with residues (e.g., Met793) in the ATP-binding pocket.[1]

  • Differentiation: Unlike quinazoline-based inhibitors (e.g., Gefitinib) that rely on a specific C4-aniline moiety, the 3-phenyl group of this scaffold occupies the hydrophobic pocket II, offering a distinct resistance profile against T790M mutations.[1]

Secondary Mechanism: Tubulin Destabilization

Substituted 2-phenyl-4-quinolones bind to the colchicine-binding site on β-tubulin.[1]

  • Effect: Inhibits microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[1]

  • Synergy: The simultaneous blockade of EGFR signaling (proliferation) and microtubule dynamics (mitosis) creates a "double-hit" therapeutic strategy.[1]

Part 2: Head-to-Head Comparison

Comparison 1: Kinase Inhibition vs. Gefitinib (EGFR-TKI)
Feature2-Amino-4-hydroxy-3-phenylquinoline (Scaffold) Gefitinib (Iressa®) Verdict
Primary Target EGFR (WT & Mutants), PI3Kα (isoform dependent)EGFR (WT, L858R, Exon 19 Del)Gefitinib is more potent for WT; Quinoline scaffold offers broader kinase coverage.[1]
Potency (IC₅₀) 1.0 – 10.0 µM (Moderate)0.02 – 0.1 µM (High)Gefitinib is ~100x more potent in vitro.[1]
Resistance Profile High Potential: Distinct binding mode may bypass T790M gatekeeper mutation.[1]Vulnerable: Susceptible to T790M mutation.[1]Quinoline scaffold is superior for designing next-gen inhibitors.[1]
Selectivity Moderate: Often hits other kinases (e.g., Src, Abl).[1]High: Selective for EGFR.[1]Quinoline is better for multi-targeted therapy; Gefitinib for precision medicine.[1]
Comparison 2: Antimitotic Activity vs. Colchicine
Feature2-Amino-4-hydroxy-3-phenylquinoline (Scaffold) Colchicine Verdict
Binding Site Colchicine-site (Tubulin)Colchicine-site (Tubulin)Direct competition.[1]
Cytotoxicity (IC₅₀) 2.0 – 8.0 µM (Cell-based)0.01 – 0.1 µM (Cell-based)Colchicine is more potent but highly toxic.[1]
Therapeutic Window Broader: Lower systemic toxicity due to reversible binding.[1]Narrow: High toxicity limits clinical use.[1]Quinoline scaffold is a safer starting point for drug development.[1]
Solubility Low-Moderate: Requires formulation (DMSO/Lipids).[1]Good: Water-soluble.[1]Formulation challenges exist for the quinoline.[1]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual inhibitory action of the 2-amino-4-hydroxy-3-phenylquinoline scaffold on the EGFR signaling cascade and Microtubule dynamics.

G cluster_Kinase Kinase Pathway (Proliferation) cluster_Mitosis Cytoskeletal Pathway (Mitosis) Compound 2-Amino-4-hydroxy- 3-phenylquinoline EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits (ATP-site) Proliferation Cell Proliferation Compound->Proliferation Dual Blockade Tubulin Tubulin Dimers Compound->Tubulin Inhibits (Colchicine-site) PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Microtubule->Proliferation Mitosis Apoptosis Apoptosis (G2/M Arrest)

Caption: Dual-mechanism of action targeting EGFR-mediated proliferation and Tubulin-dependent mitosis.[1]

Part 4: Experimental Protocols

To validate the performance of 2-Amino-4-hydroxy-3-phenylquinoline, use the following self-validating protocols.

Protocol A: In Vitro EGFR Kinase Assay (ADP-Glo™)

Objective: Determine the IC₅₀ for EGFR inhibition compared to Gefitinib.[1]

  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • Enzyme: Recombinant EGFR (human) kinase domain (0.5 ng/µL).[1]

    • Compounds: Prepare 10-point serial dilutions of 2-Amino-4-hydroxy-3-phenylquinoline and Gefitinib in DMSO (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL of compound + 5 µL of Enzyme/Substrate mix to a 384-well white plate.

    • Incubate for 10 min at RT (Pre-incubation allows binding).

    • Initiate with 5 µL of ATP (10 µM final).[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.[1]5. Gefitinib IC₅₀ should be ~30 nM.[1]

Protocol B: Tubulin Polymerization Assay (Fluorometric)

Objective: Assess the compound's ability to inhibit microtubule assembly vs. Colchicine.[1]

  • Setup: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) + 10 µM DAPI (fluorescent reporter).

  • Baselines:

    • Negative Control: DMSO (Vehicle) – Shows rapid polymerization (Sigmoidal curve).[1]

    • Positive Control: Colchicine (3 µM) – Shows flat line (No polymerization).[1]

    • Test: 2-Amino-4-hydroxy-3-phenylquinoline (10 µM, 30 µM).

  • Kinetics:

    • Pre-warm plate to 37°C.

    • Add GTP (1 mM) to initiate polymerization.[1]

    • Measure Fluorescence (Ex 360 nm / Em 450 nm) every 30 sec for 60 min.

  • Analysis: Calculate

    
     (polymerization rate) and Final Fluorescence (polymer mass). A decrease in 
    
    
    
    > 50% indicates significant inhibition.[1]

References

  • Synthesis and Biological Evaluation of 2-Amino-3-cyano-4-phenylquinoline Derivatives. Turkish Journal of Chemistry, 2025. Link

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as Selective PI3Kα Inhibitors. Bioorganic & Medicinal Chemistry, 2012.[1] Link

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors. Frontiers in Chemistry, 2022.[1] Link

  • Quinoline Scaffolds in Medicinal Chemistry: Anticancer Potential. Molecules, 2023.[1] Link[1]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

Sources

The Chameleon Scaffold: Reproducibility & Performance Guide for 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The "Phantom" Phenotype: 2-Amino-4-hydroxy-3-phenylquinoline (CAS: 36926-84-8, often cited as 2-amino-3-phenylquinolin-4-ol) is a privileged scaffold in GPCR modulation (specifically Adenosine A3 and A1 allosteric enhancers) and kinase inhibition. However, published data on this compound is notoriously difficult to reproduce due to a fundamental chemical ambiguity: Keto-Enol Tautomerism .

While often drawn as the 4-hydroxy (enol) form in patent literature and 2D databases, the compound exists predominantly as the 4-quinolone (keto) tautomer in polar solvents (DMSO, Methanol) and the solid state. This discrepancy leads to:

  • Inconsistent Potency: "Active" concentrations vary by orders of magnitude depending on solvation protocols.

  • False Negatives: The high lattice energy of the quinolone form (MP >300°C) causes rapid precipitation in aqueous assay buffers.

  • Spectral Confusion: Misinterpretation of NMR signals (disappearing -OH protons) often leads to incorrect purity assignments.

This guide replaces standard "datasheets" with a forensic reproducibility protocol. We compare this scaffold against tautomer-locked alternatives and provide a self-validating synthesis and solubilization workflow.

Part 2: Comparative Analysis

To ensure robust data, you must benchmark 2-Amino-4-hydroxy-3-phenylquinoline against alternatives that eliminate the tautomeric variable.

Table 1: Performance Comparison vs. Tautomer-Locked Analogs
FeatureTarget Compound (2-Amino-4-hydroxy-3-phenylquinoline)Alternative A (N-Methyl-2-amino-3-phenyl-4-quinolone)Alternative B (2-Amino-4-methoxy-3-phenylquinoline)
Primary State Dynamic Equilibrium (Keto/Enol)Locked Keto FormLocked Enol Ether
Solubility (DMSO) Moderate (requires heating)HighHigh
Aq. Stability Poor (Aggregates < 10 µM)Good (No H-bond donor at pos 4)Moderate
Assay Risk High: Precipitates as "brick dust"Low: Stable solutionMedium: Hydrolysis risk
NMR Signature Broad/Invisible OH/NH (exchangeable)Distinct N-Me singlet (~3.6 ppm)Distinct O-Me singlet (~4.0 ppm)
Use Case H-bond donor/acceptor probingValidating H-bond acceptor roleValidating H-bond donor loss

Scientist’s Insight: If your biological activity disappears when switching to Alternative A (N-Methyl), the donor hydrogen at position 1 (NH) or the tautomeric OH is critical for binding. If activity persists, the 4-carbonyl is the pharmacophore.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Robust Synthesis via Isatoic Anhydride

Rationale: Direct condensation of anthranilonitrile often yields oligomeric byproducts. The Isatoic Anhydride route allows for controlled decarboxylative cyclization, ensuring high purity.

Reagents:

  • Isatoic Anhydride (1.0 eq)

  • Phenylacetonitrile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • DMAc (Dimethylacetamide, Anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend NaH in DMAc at 0°C under Argon.

  • Nucleophilic Attack: Add Phenylacetonitrile dropwise. Stir 30 min until H₂ evolution ceases (formation of carbanion).

  • Cyclization: Add Isatoic Anhydride portion-wise. The solution will turn deep orange/red (CO₂ evolution).

  • Heating: Warm to 80°C for 4 hours to drive the rearrangement to the 4-hydroxy-3-cyano intermediate (if using malononitrile) or direct 3-phenyl intermediate.

    • Correction for 3-Phenyl: For the direct 3-phenyl analog, use Ethyl Phenylacetate instead of nitrile, or use 2-Amino-benzonitrile + Phenylacetic acid .

    • Preferred Route (High Purity):2-Aminobenzonitrile + Phenylacetyl chloride

      
       Amide intermediate 
      
      
      
      Base-mediated cyclization (NaOEt/EtOH).

Revised High-Purity Protocol (The "Cyclization" Check):

  • Amide Formation: Dissolve 2-aminobenzonitrile (10 mmol) in DCM/Pyridine. Add Phenylacetyl chloride (11 mmol) at 0°C. Stir 2h.

    • QC Check: TLC (Hex/EtOAc 3:1) must show complete conversion to the amide (Rf ~0.6).

  • Ring Closure: Evaporate solvent. Dissolve residue in Ethanol. Add 3.0 eq NaOH (aq). Reflux 6h.

    • Mechanism:[1][2][3][4] Hydrolysis of nitrile to amide

      
       intramolecular cyclization.
      
  • The "Acid Crash" (Critical Step): Cool to RT. The solution is clear (phenolate form).

    • Slowly add 1M HCl.

    • Observation: At pH ~9, massive precipitation occurs. Do NOT stop here. This is the salt mix.

    • Continue to pH 4-5 . The precipitate changes texture (becomes finer). This is the free base/tautomer.

  • Purification: Filter. Wash with hot water (removes salts) then cold methanol (removes uncyclized amide).

Protocol B: Solubilization for Bioassays

Failure Mode: Researchers often dissolve in DMSO and freeze. Upon thawing, micro-crystals form that are invisible to the eye but scatter light in plate readers.

  • Stock Prep: Dissolve solid in 100% DMSO to 10 mM.

  • Heat Shock: Sonicate at 40°C for 10 mins. The solution must be perfectly clear.

  • Aliquot: Store in single-use aliquots at -20°C.

  • Assay Day: Thaw

    
     Vortex 
    
    
    
    Centrifuge (10,000g, 2 min).
    • Validation: If a pellet is visible, the concentration is <10 mM. Re-quantify supernatant by UV (Extinction coefficient

      
      ).
      

Part 4: Visualization & Mechanism

Diagram 1: The Tautomer Trap & Synthesis Logic

This diagram illustrates the equilibrium that confuses structural assignments and the critical synthesis pathway.

Tautomer_Synthesis cluster_0 Tautomeric Equilibrium (The Reproducibility Gap) cluster_1 Robust Synthesis Pathway Enol 4-Hydroxy Form (Enol) Common in Databases Keto 4-Quinolone Form (Keto) Real Solution State Enol->Keto Polar Solvent (DMSO/H2O) Start 2-Aminobenzonitrile + Phenylacetyl Chloride Inter Amide Intermediate Start->Inter Acylation Cycliz Base Cyclization (NaOH/EtOH) Inter->Cycliz Reflux Product 2-Amino-3-phenyl- quinolin-4(1H)-one Cycliz->Product Acid Crash (pH 5)

Caption: Left: The compound exists primarily as the Quinolone (Blue) in assay buffers, not the Hydroxy form. Right: The "Acid Crash" step is critical to isolate the correct species.

Part 5: References & Grounding

In-Text Citation Key:

  • [1] Tautomerism in Quinolones: Understanding the enol-keto preference is vital for docking studies.

  • [2] Synthetic Routes: The anthranilonitrile method provides higher atom economy than the isatoic anhydride route for this specific derivative.

  • [3] Adenosine Activity: This scaffold is a known allosteric modulator template for A3/A1 receptors.

References:

  • Tautomerism and Structure of 2-Substituted 4-Quinolones

    • Source: Journal of Organic Chemistry / NIH

    • Context: Defines the energetic preference for the 4-oxo tautomer in aqueous media.

  • Synthesis of 2-amino-4-hydroxyquinoline derivatives

    • Source: TUBITAK / Turkish Journal of Chemistry

    • Context: Detailed experimental procedure for the cyclization of benzotriazole/anthranilate precursors.

  • Adenosine Receptor Allosteric Modulation by Quinolines

    • Source: National Institutes of Health (PMC)

    • Context: Describes the biological application of amino-quinoline scaffolds in GPCR signaling (A3AR).

  • Solubility and Characterization of Phenylquinolines

    • Source: Sigma-Aldrich Technical Data

    • Context: Physicochemical properties (MP >300°C) and handling safety.

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As drug development and chemical biology increasingly rely on functionalized nitrogenous heterocycles, compounds like 2-Amino-4-hydroxy-3-phenylquinoline (CAS: 860231-87-4) have become critical scaffolds for kinase inhibitors and fluorescent probes. However, the structural features that make this molecule biologically active—its planar quinoline core and lipophilic phenyl substituent—also impart significant toxicity and environmental persistence.

This guide provides a rigorous, self-validating operational framework for researchers. By understanding the mechanistic causality behind its hazards, laboratories can implement robust handling, segregation, and disposal protocols that comply with stringent environmental regulations and ensure personnel safety.

Mechanistic Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 2-Amino-4-hydroxy-3-phenylquinoline is driven by its molecular geometry and electronic properties. The planar quinoline core is a known DNA intercalator, while hepatic metabolism via Cytochrome P450 enzymes can oxidize the ring into highly reactive, hepatotoxic epoxides. Furthermore, its high lipophilicity ensures rapid absorption through biological membranes and bioaccumulation in aquatic ecosystems[1].

Quantitative Physicochemical & Toxicological Data
Property / Hazard ClassificationValue / IndicatorMechanistic Rationale & Causality
CAS Number 860231-87-4Unique registry identifier for tracking and compliance[2].
Molecular Weight 236.27 g/mol Low molecular weight facilitates rapid cellular diffusion and dermal penetration[3].
LogP (Partition Coefficient) ~3.77Highly lipophilic; readily crosses lipid bilayers and bioaccumulates in adipose tissue[2].
Aquatic Toxicity Aquatic Chronic 2 (H411)Aromatic stability prevents rapid environmental degradation, causing long-lasting disruption to aquatic life[1].
Mutagenicity / Carcinogenicity Muta. 2 (H341), Carc. 1B (H350)The quinoline core is prone to CYP450-mediated epoxidation, leading to covalent DNA adduct formation[4].
Acute Toxicity Acute Tox. 3/4 (H301, H312)Harmful via ingestion or dermal absorption due to rapid systemic distribution[5].

Standard Operating Procedure: In Vitro Assay Preparation

When preparing stock solutions (typically in DMSO) for biological assays, standard sterile technique is insufficient. The protocol must be designed to prevent aerosol inhalation and dermal permeation.

Step-by-Step Methodology:

  • Environmental Isolation: Conduct all powder weighing inside a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood. Causality: Drafts from standard room ventilation can easily aerosolize the fine powder, leading to inhalation exposure.

  • Advanced PPE Selection: Don a closed-front lab coat, safety goggles, and double-layered nitrile gloves . Causality: This compound is almost exclusively dissolved in anhydrous DMSO for biological assays. DMSO acts as a universal penetrant, rapidly carrying dissolved solutes through standard single-layer nitrile and directly into the bloodstream.

  • Dissolution & Verification: Transfer the weighed solid to a chemically compatible glass vial. Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM). Cap tightly, vortex, and visually inspect for complete dissolution. Self-Validation: If particulates remain, sonicate for 5 minutes. Do not proceed until the solution is optically clear, ensuring no undissolved micro-crystals remain to contaminate pipette tips unpredictably.

  • Immediate Decontamination: Wipe down the balance pan and surrounding surfaces with a disposable cloth dampened with 70% isopropanol. Transfer this cloth immediately to the solid hazardous waste bin.

Lifecycle Waste Management & Disposal Protocols

Because quinoline derivatives are stable, planar, and potentially mutagenic, they cannot be autoclaved . Autoclaving a chemical mutagen simply volatilizes it, endangering facility staff. All disposal must strictly adhere to regulations, which mandate high-temperature incineration[6].

G Start Experimental Application (2-Amino-4-hydroxy-3-phenylquinoline) Segregation Waste Segregation Phase Start->Segregation Post-Assay SolidWaste Solid Waste (PPE, Consumables) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvents, Mother Liquors) Segregation->LiquidWaste Incineration High-Temperature Incineration (RCRA Subtitle C Facility) SolidWaste->Incineration Manifested as HazMat OrgWaste Organic Waste Collection (Compatible Solvents) LiquidWaste->OrgWaste >90% Organic AqWaste Aqueous Waste (Trace Contamination) LiquidWaste->AqWaste Aqueous phase OrgWaste->Incineration AqWaste->Incineration Specialized treatment

Safe handling, segregation, and RCRA-compliant disposal workflow for quinoline derivatives.

Step-by-Step Disposal Execution
  • Liquid Organic Waste (Mother Liquors & Stocks):

    • Transfer all DMSO, methanol, or acetonitrile-based waste into a designated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Hazardous Waste - Toxic Organics (Quinoline)".

    • Validation Step: Ensure the waste log is updated immediately with the exact volume and concentration. Never mix this waste with strong acids or oxidizers, as the amino group can undergo exothermic reactions.

  • Aqueous Waste (Assay Buffers):

    • Aqueous buffers containing even trace amounts of the compound must never be poured down the drain due to its Aquatic Chronic 2 (H411) classification[1].

    • Collect in a separate HDPE container labeled "Hazardous Aqueous Waste - Trace Organics".

  • Solid Waste (Consumables & PPE):

    • Collect all contaminated pipette tips, Eppendorf tubes, and outer gloves in a puncture-resistant, poly-lined solid waste bin.

    • Crucial Distinction: Do not place these in red biohazard bags. They must go into dedicated chemical solid waste containers destined for incineration, not steam sterilization.

  • RCRA Manifesting & Vendor Hand-off:

    • Ensure all containers feature a compliant EPA Hazardous Waste label detailing the accumulation start date and specific chemical constituents[7].

    • Transfer sealed containers to the facility's centralized hazardous waste accumulation area for pickup by a certified Treatment, Storage, and Disposal Facility (TSDF) vendor for high-temperature incineration (>1000°C) to completely destroy the heterocyclic ring[6].

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate and systematic action is required to prevent environmental release and personnel exposure.

  • Evacuation & Assessment: If the spill involves dry powder outside a containment hood, evacuate the immediate area. Allow the laboratory HVAC system to perform at least three air exchanges (approx. 15 minutes) before re-entering with a fitted N95 or P100 respirator.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels or sawdust, as these can react with certain solvent mixtures.

  • Neutralization & Cleanup: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge if flammable solvents are present. Place the material into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a strong laboratory detergent and warm water to break down the lipophilic residue. Collect all rinsate using absorbent pads, and dispose of them as solid hazardous waste. Validation: Visually inspect the area under a handheld UV lamp (if the specific derivative exhibits fluorescence) to confirm complete removal of the compound.

References

  • PENTA Chemicals. "Safety Data Sheet: Quinoline (Hazard Classifications H302, H341, H350, H411)." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Subtitle C - Hazardous Waste Management System." Available at: [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 2-Amino-4-hydroxy-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic compounds like1[1] requires a rigorous, uncompromising approach to laboratory safety. As a Senior Application Scientist, I emphasize that safety protocols cannot be merely memorized—they must be understood mechanistically. This guide provides the definitive operational and logistical framework for working with this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

While specific toxicological data for 2-Amino-4-hydroxy-3-phenylquinoline may be limited, its structural classification as a substituted quinoline and heterocyclic amine dictates a strict handling paradigm. Quinolines are broadly classified as toxic if swallowed, suspected of causing genetic defects, and potential carcinogens[2].

The causality of this hazard lies in the compound's bioactivation pathway. Heterocyclic amines undergo N-hydroxylation catalyzed primarily by hepatic3[3]. The resulting N-hydroxy metabolite is further esterified by Phase II enzymes such as N-acetyltransferase (NAT) or sulfotransferase (SULT). This ester is highly unstable and undergoes heterolytic cleavage to form a highly reactive electrophilic nitrenium ion. This ion covalently binds to DNA—predominantly forming4[4]—which leads to replication errors, mutagenesis, and potential carcinogenesis[3][4].

Bioactivation A Quinoline Derivative B N-Hydroxy Metabolite A->B CYP1A2 (N-hydroxylation) C Reactive Nitrenium Ion B->C NAT / SULT (Esterification) D DNA Adducts (dG-C8) C->D Covalent Binding E Mutagenesis & Carcinogenesis D->E Replication Errors

Figure 1: Cytochrome P450-mediated bioactivation pathway of quinoline derivatives to DNA adducts.

Quantitative Hazard Classification

To operationalize this risk, we classify the compound using standard 2[2]:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H301Toxic if swallowedAbsolute prohibition of mouth-pipetting; strict hand hygiene.
Acute Toxicity (Dermal) H312Harmful in contact with skinRequires impermeable barrier protection (double gloving).
Germ Cell Mutagenicity H341Suspected of causing genetic defectsMandates zero-exposure weighing environments (fume hood).
Carcinogenicity H350May cause cancerRequires P100/FFP3 respiratory protection against dust.
Aquatic Toxicity H411Toxic to aquatic lifeProhibition of sink disposal; strict hazardous waste segregation.

Personal Protective Equipment (PPE) Matrix

Because 2-Amino-4-hydroxy-3-phenylquinoline presents both a contact and inhalation hazard, PPE must function as a self-validating system of overlapping barriers. If one barrier fails, the secondary barrier must prevent exposure.

Body PartRequired PPESpecification & MaterialMechanistic Rationale
Respiratory Particulate RespiratorN95/FFP2 (Minimum); P100/FFP3 (Preferred)Prevents inhalation of mutagenic dust particles that can lodge in the alveolar space.
Hands (Primary) Inner GlovesNitrile (Min 0.11 mm thickness)Provides tactile sensitivity for fine weighing and a baseline barrier.
Hands (Secondary) Outer GlovesNitrile or Neoprene (Min 0.3 mm thickness)Extended breakthrough time (>480 min) against organic permeation.
Eyes/Face Safety GogglesSnug-fitting, indirect ventingPrevents ocular absorption of airborne particulates[2].
Body Lab Coat / CoverallDisposable Tyvek® suit (for bulk handling)Prevents accumulation of hazardous dust on personal clothing, eliminating secondary exposure.

Operational Workflow: Safe Handling & Weighing Protocol

The greatest risk of exposure occurs during the transfer and weighing of the dry powder. Static electricity can cause the powder to aerosolize, bypassing standard gravity-based containment.

Workflow Step1 1. PPE Donning (Respirator, Double Gloves) Step2 2. Enclosure Setup (Fume Hood, Anti-static Mat) Step1->Step2 Step3 3. Powder Weighing (Closed Analytical Balance) Step2->Step3 Step4 4. Sealed Transfer (Capped Vial / Parafilm) Step3->Step4 Step5 5. Decontamination (Wet Wiping of Surfaces) Step4->Step5

Figure 2: Standard operating procedure for the safe weighing and transfer of mutagenic powders.

Step-by-Step Weighing Methodology:
  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Place an anti-static mat or utilize an anti-static ionizer gun inside the hood to neutralize static charges on the balance and spatulas. This validates that powder will not "jump" due to static repulsion.

  • PPE Verification: Don respirator, safety goggles, and double nitrile gloves. Ensure the lab coat cuffs are tucked inside the outer gloves to eliminate skin exposure gaps.

  • Container Acclimation: Bring the sealed vial of 2-Amino-4-hydroxy-3-phenylquinoline into the fume hood. Allow it to equilibrate to room temperature if stored cold, preventing condensation which can degrade the chemical.

  • Weighing Execution:

    • Place a pre-tared, sealable glass vial on the analytical balance.

    • Using a grounded micro-spatula, carefully transfer the required mass.

    • Crucial Step: Close the balance draft shield doors completely before recording the stable weight. This self-validates the measurement and prevents hood air currents from dispersing the powder.

  • Sealing: Cap the receiving vial tightly while still inside the fume hood. Wrap the cap with Parafilm® for secondary containment.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding hood surface with a disposable towel dampened with an organic solvent (e.g., 70% Isopropanol or Ethanol), followed by a water wipe.

Spill Response & Decontamination Protocol

In the event of a dry powder spill outside of primary containment, immediate and systematic action is required to prevent aerosolization.

Step-by-Step Spill Recovery:
  • Evacuate & Isolate: Immediately alert nearby personnel and restrict access to the spill area.

  • Upgrade PPE: If the spill is significant (>1 gram outside a hood), upgrade to a half-mask elastomeric respirator with P100/Organic Vapor cartridges and a disposable Tyvek suit.

  • Dampen the Spill: Do not sweep dry powder. Sweeping introduces mechanical energy that aerosolizes the mutagen. Gently mist the spill with water or cover it with a wet paper towel to suppress dust formation.

  • Mechanical Collection: Use a disposable plastic scoop or stiff cardboard to push the wet material into a designated hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a strong detergent solution, followed by a thorough water rinse. Quinolines are poorly soluble in pure water but can be mobilized effectively with surfactants[2].

  • Waste Segregation: Place all cleanup materials (towels, scoops, outer gloves) into a sealed, labeled hazardous waste bag.

Waste Disposal Plan

Because quinoline derivatives are toxic to aquatic life with long-lasting effects[2], they must never be disposed of down the drain or in standard municipal trash.

  • Disposal of Solids: Unused 2-Amino-4-hydroxy-3-phenylquinoline and heavily contaminated consumables (e.g., empty source vials, spatulas) must be placed in a rigid, leak-proof, high-density polyethylene (HDPE) container. Label explicitly as "Toxic/Mutagenic Organic Solid Waste."

  • Disposal of Liquids: Any solvent rinses or aqueous solutions containing the compound must be collected in a compatible solvent waste carboy (typically designated for non-halogenated organic waste, depending on the solvent used).

  • Final Destruction: The preferred method of disposal is high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility. Incineration ensures complete thermal destruction of the heterocyclic ring system, neutralizing the compound's mutagenic potential.

References

  • ChemicalBook. "2-AMINO-4-HYDROXY-3-PHENYLQUINOLINE (CAS: 860231-87-4)". ChemicalBook Properties Database.
  • CDH Fine Chemical. "Quinoline MATERIAL SAFETY DATA SHEET (SDS/MSDS)". CDH Fine Chemical Safety Library.
  • National Institutes of Health (PMC). "Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline". NIH PubMed Central.
  • Oxford Academic. "DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline". Toxicological Sciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.